Ethyl (E)-3-(1-pyrrolidinyl)crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOQKPXSIHLODG-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269080 | |
| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54716-02-8, 2723-42-4 | |
| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54716-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054716028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-PYRROLIDINOCROTONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is curated for professionals in chemical research and drug development who require detailed data for laboratory and developmental applications.
Core Chemical Properties
This compound, with CAS number 54716-02-8, is a substituted enamine that serves as a versatile intermediate in organic synthesis.[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.[2]
General and Physical Properties
The fundamental chemical and physical properties of the compound are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: General Chemical Information
| Identifier | Value | Source(s) |
| CAS Number | 54716-02-8 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][3][4][5] |
| Molecular Weight | 183.25 g/mol | [1][3][4] |
| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [5] |
| Synonyms | Ethyl (E)-3-pyrrolidinocrotonate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | [1] |
| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [5][6] |
| SMILES | C/C(N1CCCC1)=C/C(OCC)=O | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow to dark brown fused solid; clear liquid as a melt. | [5][7] |
| Melting Point | 25-26 °C | [1] |
| Boiling Point | 125-126 °C at 0.8 mmHg | [1] |
| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5385-1.5435 (as melt) | [1][5] |
| pKa | 6.56 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [3] |
| Storage Temperature | 2-8°C | [1] |
Table 3: Computational Data
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [3] |
| LogP | 1.5491 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis Protocol
The most common and well-documented method for synthesizing this compound is via the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), accompanied by the azeotropic removal of water.
Experimental Procedure
The following protocol is adapted from a peer-reviewed procedure published in Organic Syntheses.[8]
Caution: This reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a noxious vapor.
-
Reactant Preparation: To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole). Dissolve the reactants in 400 mL of benzene (B151609).
-
Apparatus Setup: Fit the flask with a Dean-Stark water separator. Place a condenser equipped with a nitrogen inlet tube on top of the separator.
-
Reaction Execution: Place the reaction mixture under a nitrogen atmosphere. Heat the mixture to a vigorous reflux.
-
Monitoring and Completion: Continue reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, remove the benzene solvent using a rotary evaporator.
-
Product: The resulting product is highly pure this compound (approx. 180 g, 98% yield), which can often be used in subsequent steps without further purification.[8]
Synthesis Workflow Diagram
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:54716-02-8 | (2E)-3-(1-Pyrrolidinyl)-2-butenoic acid ethyl ester | Chemsrc [chemsrc.com]
- 6. Enamine, enamide synthesis [organic-chemistry.org]
- 7. (Z)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 [chemicalbook.com]
- 8. 1117-37-9 | (E)-Ethyl 3-(dimethylamino)acrylate | Finafloxacin Related | Ambeed.com [ambeed.com]
An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a substituted enamine derivative belonging to the versatile class of enaminones. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the broader biological context of enaminones, highlighting their potential as scaffolds in medicinal chemistry and drug development due to their demonstrated anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug discovery.
Molecular Structure and Chemical Properties
This compound is characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, which is further substituted with a pyrrolidine (B122466) ring at the β-position. The "(E)" designation in its name signifies the stereochemistry of the substituents around the double bond, where the pyrrolidinyl group and the ester group are on opposite sides.
The molecular formula for this compound is C₁₀H₁₇NO₂.[1][2] Its molecular weight is 183.25 g/mol .[1][2] The presence of the nitrogen atom in the pyrrolidine ring and the oxygen atoms in the ester group allows for hydrogen bond acceptance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| CAS Number | 54716-02-8 | [1][2] |
| Appearance | Light yellow to light brown solid (<25°C) or liquid (>26°C) | [3] |
| Purity | ≥97% (ChemScene), 99.68% (MedChemExpress by GC) | [2][3] |
| SMILES | C/C(N1CCCC1)=C\C(OCC)=O | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound (also referred to as Ethyl β-pyrrolidinocrotonate) involves the condensation of ethyl acetoacetate (B1235776) with pyrrolidine.[4]
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate (B86663) (for drying, if necessary)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [4]
-
To a round-bottom flask, add equimolar amounts of ethyl acetoacetate and pyrrolidine.
-
Add a suitable solvent, such as benzene or toluene, to dissolve the reactants.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure, though for many applications, the crude product is of sufficient purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrrolidine ring protons, the methyl group attached to the double bond, and the vinylic proton. The chemical shift of the vinylic proton can provide further confirmation of the (E)-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, the carbons of the pyrrolidine ring, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum of an enaminone like this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the conjugated ester and the C=C stretching of the double bond.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (183.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the pyrrolidine ring.
Biological Context and Potential Applications
This compound belongs to the class of compounds known as enaminones. Enaminones are recognized as important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active heterocyclic compounds.[7][8][9] The conjugated system of an amine, a double bond, and a carbonyl group imparts unique chemical reactivity and biological properties to these molecules.
Anticancer Activity
Numerous studies have demonstrated the potential of enaminone derivatives as anticancer agents.[10][11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. For instance, certain enaminone-coumarin hybrids have shown significant growth inhibition against a panel of 60 cancer cell lines.[10]
Antimicrobial Activity
Enaminone derivatives have also been investigated for their antimicrobial properties.[13][14][15] They have shown activity against both Gram-positive and Gram-negative bacteria. The structural modifications of the enaminone scaffold can be tailored to enhance potency and spectrum of activity. Some studies suggest that enaminones may exert their antibacterial effects by interfering with essential cellular processes in bacteria.
Anti-inflammatory Activity
The enaminone scaffold has been explored for the development of anti-inflammatory agents.[16] Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The ability of enaminones to be readily functionalized allows for the optimization of their anti-inflammatory properties.
Conclusion
This compound is a well-defined chemical entity with a straightforward synthetic route. While detailed public spectroscopic data is limited, its identity is confirmed by commercial sources. The true value of this molecule lies in its classification as an enaminone, a privileged scaffold in medicinal chemistry. The diverse biological activities associated with enaminone derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of this compound and related compounds as starting points for the design and development of novel therapeutic agents. Further research into the specific biological profile of this compound and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The most Recent Compilation of Reactions of Enaminone Derivatives...: Ingenta Connect [ingentaconnect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a versatile enamine extensively utilized as a biochemical reagent and a key building block in organic synthesis. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a synthetic intermediate in the preparation of more complex molecules.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate, is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 54716-02-8 | [2] |
| Molecular Formula | C₁₀H₁₇NO₂ | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Yellow to dark brown fused solid or clear liquid as a melt | [1] |
| Boiling Point | 125-126 °C at 0.8 mmHg | |
| Refractive Index | 1.541 | |
| Purity (GC) | >96.0% | [1] |
| SMILES | CCOC(=O)C=C(C)N1CCCC1 | [1] |
| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466). This reaction is a classic example of enamine formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and pyrrolidine in an anhydrous solvent such as toluene.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.
Diagram of the Synthesis Workflow:
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its enamine functionality makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its utility as a building block in medicinal chemistry and materials science.[3]
While direct biological activity of this compound is not extensively documented in publicly available literature, its role as a precursor to bioactive molecules is implied by its classification as a biochemical reagent for life science research.[4][5] The synthesis of complex molecular scaffolds often begins with versatile starting materials like this compound.
Logical Relationship of its Utility:
Spectroscopic Data
The identity and purity of this compound are typically confirmed using various spectroscopic techniques. The following table summarizes key spectroscopic data.
| Spectroscopic Data | Description |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the ethyl group, the pyrrolidine ring, and the vinyl and methyl protons of the crotonate moiety. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.25 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=C double bond of the enamine and the C=O stretching of the ester group. |
Conclusion
This compound is a well-characterized and readily accessible chemical compound with significant utility in organic synthesis. Its value lies in its role as a versatile building block for the construction of more complex molecular architectures. While its direct biological functions are not widely reported, its importance in the toolkit of synthetic chemists, including those in drug discovery and development, is firmly established. This guide provides the essential technical information required for the effective use of this compound in a research setting.
References
Technical Guide: Ethyl (E)-3-(1-pyrrolidinyl)crotonate (CAS 54716-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E)-3-(1-pyrrolidinyl)crotonate, with the CAS number 54716-02-8, is a functionalized enamine ester. This class of compounds, characterized by a nitrogen atom attached to a double bond which is conjugated with a carbonyl group, serves as a versatile building block in organic synthesis. While often cataloged as a biochemical reagent for life science research, publicly available data on its specific biological activities or mechanisms of action are limited.[1][2][3] Its primary utility, as documented in the chemical literature, lies in its role as a nucleophilic intermediate for the construction of more complex molecular architectures, including heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in synthetic chemistry.
Chemical and Physical Properties
This compound is commercially available as a yellow to dark brown fused solid or liquid, depending on the ambient temperature.[4][5] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 54716-02-8 | [4] |
| Molecular Formula | C₁₀H₁₇NO₂ | [6] |
| Molecular Weight | 183.25 g/mol | [6] |
| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [4] |
| Synonyms | Ethyl (E)-3-(1-pyrrolidinyl)-2-butenoate, (E)-3-(1-Pyrrolidinyl)crotonic acid ethyl ester | [4] |
| SMILES | CCOC(=O)/C=C(/C)N1CCCC1 | [4] |
| InChI | 1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ | [4] |
| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N | [4] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Appearance | Yellow to dark brown fused solid or clear liquid as melt | [4][5] |
| Purity | ≥97% (GC) | [6] |
| Refractive Index | 1.5385-1.5435 (as melt) | [4] |
| Storage Temperature | 4°C | [6] |
| Spectroscopic Data | ¹H NMR, GC-MS, IR, Raman spectra are available from suppliers and spectral databases. | [5] |
Synthesis
The most well-documented synthesis of this compound is through the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466).[7] This reaction is a classic example of enamine formation from a β-ketoester.
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
Ethyl acetoacetate (1.00 mole, 130 g)
-
Pyrrolidine (1.00 mole, 71 g)
-
Benzene (B151609) (400 mL) - Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Apparatus:
-
1-L round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To the 1-L round-bottom flask, add ethyl acetoacetate (130 g), pyrrolidine (71 g), and benzene (400 mL).
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the mixture to a vigorous reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.
-
Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the benzene using a rotary evaporator.
-
The resulting residue is highly pure this compound (yield: ~180 g, 98%). Further purification by distillation is typically not necessary for subsequent synthetic steps.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Reactivity and Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The enamine moiety provides a nucleophilic α-carbon, while the ester group can undergo various transformations.
Its primary documented application is as a precursor in the synthesis of heterocyclic compounds. For instance, it is a key starting material for the preparation of substituted isoxazoles through a 1,3-dipolar cycloaddition reaction with nitrile oxides.[7]
Reaction Scheme: Isoxazole Synthesis
Caption: Synthesis of a substituted isoxazole.
Biological Activity and Drug Development Potential
Despite being marketed as a biochemical reagent, there is a notable absence of specific biological activity data for this compound in peer-reviewed literature and public bioassay databases.[1][2][3]
However, the broader class of enamine esters has been explored for various medicinal applications. Preliminary studies on other enaminone esters have suggested potential for:
-
Anticonvulsant activity
-
Histaminergic effects
-
Uterine relaxant properties
These findings suggest that while this compound itself may not be a primary therapeutic agent, it could serve as a valuable scaffold or intermediate for the synthesis of novel, biologically active compounds. Its structural motifs, the pyrrolidine ring and the α,β-unsaturated ester, are present in numerous pharmacologically active molecules.
Conclusion
This compound is a readily accessible and highly pure synthetic intermediate. Its value to researchers, scientists, and drug development professionals lies primarily in its utility as a versatile building block for the construction of more complex molecules, particularly heterocyclic systems. While direct biological activity data for this specific compound is currently lacking, the pharmacological potential of the broader enamine ester class suggests that derivatives of this compound could be of interest in future drug discovery efforts. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling its use in a variety of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate and its Structural Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a member of the enaminone class of compounds, and its structural analogues. Enaminones are recognized for their versatile chemical reactivity and diverse biological activities, making them promising scaffolds in drug discovery and development. This document details their synthesis, physicochemical properties, and known biological activities, with a focus on their potential as anticancer and anti-inflammatory agents.
Core Compound and Structural Analogues
This compound is a key example of an enaminone, characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. Its structural analogues can be systematically explored by modifying three key regions: the amine moiety, the ester group, and the crotonate backbone. A primary structural analogue is its geometric isomer, Ethyl (Z)-3-(1-pyrrolidinyl)crotonate.
Table 1: Physicochemical Properties of Ethyl 3-(1-pyrrolidinyl)crotonate Isomers
| Property | This compound | Ethyl (Z)-3-(1-pyrrolidinyl)crotonate |
| CAS Number | 54716-02-8[1] | 70526-06-6 |
| Molecular Formula | C₁₀H₁₇NO₂[1] | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol [1] | 183.25 g/mol |
| Appearance | Information not available | Information not available |
| Purity | ≥97%[1] | Information not available |
| SMILES | C/C(N1CCCC1)=C/C(OCC)=O[1] | C/C(N1CCCC1)=C\C(=O)OCC |
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its (Z)-isomer is well-established. The (E)-isomer is typically synthesized through the condensation of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), often with azeotropic removal of water. The (Z)-isomer can be prepared under different conditions, highlighting the stereochemical control possible in these reactions.
Experimental Protocol: Synthesis of this compound[2]
A detailed and reliable protocol for the synthesis of this compound is available from Organic Syntheses.[2]
-
Reactants: Ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole).
-
Solvent: Benzene (B151609) (400 ml).
-
Procedure: A mixture of ethyl acetoacetate and pyrrolidine in benzene is refluxed in a flask equipped with a Dean-Stark apparatus. The reaction is continued until the theoretical amount of water (18 ml) is collected. The benzene is then removed under reduced pressure using a rotary evaporator.
-
Yield: 180 g (98%) of highly pure this compound. The product can often be used without further purification.[2]
Spectroscopic Data
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | Data not fully available. | Data not fully available. | Data not fully available. |
| Ethyl (Z)-3-(1-pyrrolidinyl)crotonate | Data not fully available. | Data not fully available. | Data not fully available. |
| Ethyl (E)-crotonate (Reference) | 1.23 (t, 3H), 2.05 (dd, 3H), 4.03 (q, 2H), 5.62 (dq, 1H), 6.19 (dq, 1H)[5] | 14.3, 18.2, 60.2, 123.4, 144.9, 166.8 | 3040, 1710, 1640, 1175, 1025, 810[5] |
Biological Activities and Therapeutic Potential
Enaminones, including this compound and its analogues, have garnered significant interest for their broad spectrum of biological activities. While specific quantitative data for the parent compound is limited, studies on structurally related enaminones provide valuable insights into their potential as therapeutic agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of enaminone derivatives. Their mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 3: Anticancer Activity of Structurally Related Enaminones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Enaminone Derivative 3 | Breast Cancer (MCF-7) | 55.2 | [6] |
| Enaminone Derivative 5 | Breast Cancer (MCF-7) | 79.06 | [6] |
| Enaminone Derivative 7 | Breast Cancer (MCF-7) | 50.49 | [6] |
| Doxorubicin (Reference Drug) | Breast Cancer (MCF-7) | 71.80 | [6] |
Note: The structures of compounds 3, 5, and 7, while being enaminones, are more complex than this compound.
The data suggests that enaminone scaffolds can be potent anticancer agents, with some derivatives showing higher efficacy than the standard chemotherapeutic drug, doxorubicin, in in-vitro assays.[6]
Enzyme Inhibition
The enaminone moiety is a versatile pharmacophore that can be tailored to inhibit specific enzymes. While the direct enzyme inhibitory activity of this compound has not been extensively reported, related compounds have shown inhibitory activity against various enzymes.
A general workflow for assessing enzyme inhibition is depicted below.
Caption: A generalized workflow for determining enzyme inhibition activity.
Anti-inflammatory Activity
The anti-inflammatory potential of enaminone-related structures is an active area of research. While direct evidence for this compound is scarce, the broader class of compounds containing pyrrolidine and enone functionalities has demonstrated anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective analogues. For the broader class of enaminones and pyrrolidine-containing compounds, several general SAR trends have been observed, although these have not been specifically validated for this compound.
A logical relationship for SAR studies is outlined below.
Caption: Logical flow for establishing structure-activity relationships.
Conclusion and Future Directions
This compound and its structural analogues represent a class of compounds with significant potential in drug discovery. Their straightforward synthesis and versatile chemical nature make them attractive starting points for the development of novel therapeutics. While the biological activity of the parent compound is not extensively characterized, the broader enaminone class has demonstrated promising anticancer and enzyme-inhibiting properties.
Future research should focus on:
-
Systematic Synthesis of Analogues: A library of analogues with modifications at the pyrrolidine ring, the ester functionality, and the crotonate backbone should be synthesized.
-
Comprehensive Biological Screening: These analogues should be screened against a panel of cancer cell lines and a diverse set of enzymes to identify lead compounds.
-
Quantitative SAR Studies: The data from biological screening should be used to develop robust structure-activity relationships to guide the design of more potent and selective compounds.
-
Detailed Spectroscopic and Crystallographic Analysis: Full characterization of lead compounds will be essential for understanding their mechanism of action at a molecular level.
By pursuing these research avenues, the full therapeutic potential of this compound and its analogues can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.
References
Spectroscopic Data of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate. While detailed, publicly accessible raw spectroscopic data such as specific chemical shifts and peak intensities are limited, this document compiles the existing information from various sources to aid in the characterization and utilization of this compound.
Compound Identification and Physical Properties
This compound is a biochemical reagent used in life science research. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 54716-02-8 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| Appearance | Yellow to dark brown fused solid or clear liquid as melt | [3] |
| Purity (by GC) | >96.0% | [3] |
Spectroscopic Data Summary
Based on the known structure, the expected spectroscopic features are outlined below.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |
| Vinylic H | 4.5 - 5.5 | Singlet | 1H |
| -O-CH₂- (Ethyl) | 3.9 - 4.2 | Quartet | 2H |
| Pyrrolidine (B122466) N-CH₂ | 3.0 - 3.5 | Multiplet | 4H |
| Allylic -CH₃ | 2.0 - 2.5 | Singlet | 3H |
| Pyrrolidine -CH₂-CH₂- | 1.7 - 2.1 | Multiplet | 4H |
| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 3H |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ) Range (ppm) |
| C=O (Ester) | 165 - 175 |
| Vinylic C-N | 140 - 150 |
| Vinylic C-CO | 90 - 100 |
| -O-CH₂- (Ethyl) | 58 - 62 |
| Pyrrolidine N-CH₂ | 45 - 55 |
| Pyrrolidine -CH₂-CH₂- | 20 - 30 |
| Allylic -CH₃ | 15 - 25 |
| -CH₃ (Ethyl) | 10 - 15 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1710 - 1740 (strong) |
| C=C (Alkene) | 1640 - 1680 (medium) |
| C-N | 1180 - 1360 (medium) |
| C-O (Ester) | 1000 - 1300 (strong) |
Mass Spectrometry (MS) (Predicted)
| Ion | m/z | Description |
| [M]⁺ | 183 | Molecular Ion |
| [M-OC₂H₅]⁺ | 138 | Loss of ethoxy radical |
| [M-COOC₂H₅]⁺ | 110 | Loss of ethyl carboxylate radical |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of enamines such as this compound involves the reaction of a β-ketoester with a secondary amine, often with azeotropic removal of water.
Reactants:
-
Ethyl acetoacetate (B1235776)
-
Pyrrolidine
-
A suitable solvent for azeotropic distillation (e.g., toluene (B28343) or benzene)
-
An acid catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Combine equimolar amounts of ethyl acetoacetate and pyrrolidine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the solvent (e.g., toluene).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield this compound.
General Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.
General Protocol for FT-IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample holder.
-
Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
General Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.
-
The sample is nebulized and ionized to form gaseous ions.
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
The Genesis and Synthetic Utility of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a prominent member of the β-enamino ester class of compounds, has carved a significant niche as a versatile intermediate in organic synthesis. Its discovery is intrinsically linked to the broader development of enamine chemistry, most notably the groundbreaking work of Gilbert Stork in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic protocols for this compound. Furthermore, it delves into the known and potential biological activities of the broader class of β-enamino esters, highlighting their relevance in contemporary drug discovery and development.
Historical Context and Discovery
The journey to the isolation and characterization of this compound is not marked by a single, dramatic discovery but rather by the gradual evolution of synthetic organic chemistry. The foundational principles for its synthesis lie in the understanding and application of enamines as synthetic intermediates.
The pioneering work of Gilbert Stork in the 1950s and 1960s revolutionized the field by demonstrating the utility of enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, as potent nucleophiles for carbon-carbon bond formation.[1][2][3] This body of work, now famously known as the Stork enamine alkylation, provided a milder and more selective alternative to traditional enolate chemistry.[1][2][3]
While the precise first synthesis of this compound is not definitively documented in readily available literature, a well-established and highly reliable procedure for its preparation was published in the esteemed collection Organic Syntheses in 1973.[4] This publication serves as a critical historical marker, solidifying the compound's importance as a readily accessible building block for more complex molecular architectures. The procedure details the reaction of ethyl acetoacetate (B1235776) with pyrrolidine (B122466), a classic example of enamine formation.
Physicochemical Properties and Data
This compound is typically a light yellow to light brown solid or liquid, depending on the ambient temperature.[5] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 54716-02-8 | [6][7][8] |
| Molecular Formula | C₁₀H₁₇NO₂ | [6][7] |
| Molecular Weight | 183.25 g/mol | [6][7] |
| Appearance | Light yellow to light brown solid (<25°C) or liquid (>26°C) | [5] |
| Purity (GC) | 99.68% | [5] |
| Beilstein/REAXYS Number | 1074392 | [6] |
| EC Number | 259-303-3 | [6] |
| MDL Number | MFCD00014097 | [6] |
Key Experimental Protocols
The synthesis of this compound is a robust and well-documented procedure. The following protocol is adapted from the highly reliable method published in Organic Syntheses.
Synthesis of this compound[4]
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 1.00 | 130 g |
| Pyrrolidine | 71.12 | 1.0 | 71 g |
| Benzene (B151609) | 78.11 | - | 400 mL |
Procedure:
-
A 1-liter, one-necked flask is equipped with a Dean-Stark water separator, which is in turn fitted with a reflux condenser and a nitrogen inlet tube.
-
Ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) are dissolved in 400 mL of benzene and placed in the flask.
-
The reaction mixture is placed under a nitrogen atmosphere.
-
The mixture is brought to a vigorous reflux and maintained for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.
-
The benzene is then removed using a rotary evaporator.
-
The resulting product is highly pure this compound (180 g, 98% yield) and can often be used in subsequent reactions without the need for distillation.
Diagram of the Experimental Workflow:
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the electronic nature of the enamine functionality. The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond, rendering the α-carbon nucleophilic. This nucleophilicity is the cornerstone of its utility in organic synthesis.
Diagram of Enamine Resonance:
This inherent nucleophilicity allows this compound to participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acyl halides to form 1,3-dicarbonyl compounds.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Biological Activities and Therapeutic Potential of β-Enamino Esters
While specific biological data for this compound is limited in publicly accessible literature, the broader class of β-enamino esters has been the subject of considerable research in medicinal chemistry. These compounds are recognized as valuable synthons for the construction of bioactive heterocyclic compounds.[9][10]
Studies have indicated that various β-enamino ester derivatives exhibit a range of pharmacological activities, including:
-
Anticonvulsant Activity: Several studies have reported the synthesis and evaluation of enaminones and their esters as potent anticonvulsant agents.[11][12][13][14][15]
-
Anti-inflammatory Activity: The β-enamino ester scaffold has been explored for the development of anti-inflammatory drugs.[9]
-
Antitumor Activity: Certain β-enamino esters have shown promising activity against cancer cell lines, such as the HCT116 colon cancer cell line.[16][17][18]
-
Antibacterial and Antimicrobial Properties: The enamine motif is present in various compounds with demonstrated antibacterial effects.[9][19]
The diverse biological activities of this class of compounds underscore the potential of this compound as a starting material for the synthesis of novel therapeutic agents.
Logical Relationship of β-Enamino Esters to Biological Activity:
Conclusion
This compound stands as a testament to the enduring legacy of fundamental discoveries in organic chemistry. Born from the era of enamine exploration, it has solidified its position as an indispensable tool for synthetic chemists. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, ensures its continued application in the construction of complex molecules. Furthermore, the demonstrated and potential biological activities of the broader β-enamino ester class provide a compelling rationale for the continued investigation of this compound and its derivatives in the pursuit of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and harness the full potential of this remarkable compound.
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound 99 GC 54716-02-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. ETHYL (E)-3-(1-PYRROLIDINO)CROTONATE | 54716-02-8 [chemicalbook.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]
- 11. Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Synthesis and anticonvulsant activity of enaminones - Part 7. Synthesi" by Natalie D. Eddington, Donna S. Cox et al. [collections.uhsp.edu]
- 14. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pure.hud.ac.uk [pure.hud.ac.uk]
- 19. dovepress.com [dovepress.com]
An In-Depth Technical Guide to the Basic Reactivity of Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enamines are versatile intermediates in organic synthesis, valued for their nucleophilic character which enables a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the basic reactivity of a specific enamine, Ethyl (E)-3-(1-pyrrolidinyl)crotonate. This β-enamino ester serves as a powerful nucleophile in alkylation, acylation, and Michael addition reactions. This document details the fundamental principles of its reactivity, provides representative experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanistic pathways.
Introduction to Enamine Reactivity
Enamines are the nitrogen analogs of enols and are generally formed from the reaction of a ketone or aldehyde with a secondary amine.[1] The defining feature of an enamine is the C=C-N linkage. The nitrogen atom's lone pair of electrons participates in resonance with the double bond, which significantly increases the electron density at the α-carbon. This resonance effect renders the α-carbon strongly nucleophilic, making it susceptible to attack by a wide range of electrophiles.[1]
The reactivity of enamines, such as this compound, is governed by the nucleophilicity of the α-carbon. This allows for facile formation of new carbon-carbon bonds under relatively mild conditions, a process famously known as the Stork Enamine Synthesis. The typical reaction pathway involves three key stages:
-
Formation of the enamine: A ketone or aldehyde reacts with a secondary amine to form the enamine.
-
Reaction with an electrophile: The enamine attacks an electrophile, such as an alkyl halide, acyl halide, or a Michael acceptor.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate a carbonyl group, yielding the α-substituted ketone or aldehyde.
This guide will focus on the reactivity of pre-formed this compound, a β-enamino ester derived from ethyl acetoacetate (B1235776) and pyrrolidine (B122466).
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between ethyl acetoacetate and pyrrolidine. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Dean-Stark apparatus
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 mole) and pyrrolidine (1.0 mole) in benzene (400 mL).
-
Heat the mixture to a vigorous reflux.
-
Continue refluxing until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap (approximately 45 minutes).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically of high purity (98%) and can be used in subsequent reactions without further purification.
Table 1: Synthesis of this compound - Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
| Ethyl acetoacetate (1.0 mol) | Pyrrolidine (1.0 mol) | Benzene | 45 min | ~98% |
Core Reactivity of this compound
The nucleophilic α-carbon of this compound readily participates in three fundamental types of reactions: alkylation, acylation, and Michael addition.
Alkylation
Enamines undergo SN2 reactions with reactive alkyl halides. The α-carbon of the enamine acts as the nucleophile, displacing the halide and forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt yields the corresponding α-alkylated β-keto ester.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Aqueous HCl
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Add methyl iodide (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, add aqueous HCl (1 M) and stir for an additional 4 hours to effect hydrolysis of the iminium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Table 2: Representative Alkylation of this compound - Quantitative Data
| Electrophile | Product | Solvent | Reaction Time | Yield |
| Methyl Iodide | Ethyl 2-methylacetoacetate | THF | 24 h | Moderate to Good |
Note: Yields can vary depending on the specific alkyl halide and reaction conditions. Primary and benzylic halides are generally good electrophiles for this reaction.
Acylation
Acylation of enamines with acid chlorides or anhydrides provides a direct route to 1,3-dicarbonyl compounds. The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the acylating agent, followed by elimination of the leaving group and subsequent hydrolysis of the iminium salt.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Aqueous HCl
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add benzoyl chloride (1.1 equiv) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Hydrolyze the resulting iminium salt by adding aqueous HCl (1 M) and stirring for 4 hours.
-
Work up the reaction as described in the alkylation protocol.
-
Purify the product by column chromatography.
Table 3: Representative Acylation of this compound - Quantitative Data
| Electrophile | Product | Solvent | Reaction Time | Yield |
| Benzoyl Chloride | Ethyl 2-benzoyl-3-oxobutanoate | THF | 12 h | Good |
Michael Addition
Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition.[2][3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.[2][3]
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Anhydrous solvent (e.g., dioxane, benzene)
-
Aqueous HCl
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Add methyl vinyl ketone (1.0 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction mixture and add aqueous HCl (1 M).
-
Stir the mixture for 4 hours to facilitate hydrolysis.
-
Perform an aqueous work-up as previously described.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography.
Table 4: Representative Michael Addition of this compound - Quantitative Data
| Michael Acceptor | Product | Solvent | Reaction Time | Yield |
| Methyl Vinyl Ketone | Ethyl 2-(3-oxobutyl)acetoacetate | Dioxane | 12 h | Good |
Mechanistic Pathways and Visualizations
The reactivity of this compound is best understood through its mechanistic pathways. The following diagrams, generated using the DOT language, illustrate the core transformations.
References
Methodological & Application
Application Notes: Synthesis of Isoxazoles Using Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a versatile and highly reactive intermediate used in the synthesis of various heterocyclic compounds, most notably isoxazoles. Isoxazoles are a significant class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. Their utility in drug development is well-established, with isoxazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The application of this compound as a precursor for isoxazoles offers several advantages. As a β-enaminone, it possesses two electrophilic centers, making it an ideal substrate for cyclocondensation reactions. The pyrrolidine (B122466) auxiliary group enhances the nucleophilicity of the β-carbon, facilitating reactions with various reagents.
Two primary synthetic strategies are employed for the synthesis of isoxazoles from this compound:
-
Cyclocondensation with Hydroxylamine (B1172632): This is the most direct and common method. The reaction of this compound with hydroxylamine hydrochloride leads to the formation of the isoxazole (B147169) ring through a cyclocondensation reaction. This method is often high-yielding and can be performed under relatively mild conditions. The reaction likely proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and elimination of pyrrolidine and water to afford the isoxazole product.
-
1,3-Dipolar Cycloaddition with Nitrile Oxides: This method involves the reaction of this compound with a nitrile oxide, which can be generated in situ from a primary nitroalkane. This [3+2] cycloaddition reaction is highly regioselective and provides a route to more complex, substituted isoxazoles. This approach is particularly useful for creating isoxazoles with specific substitution patterns that may not be readily accessible through the direct condensation with hydroxylamine.
The choice of synthetic route depends on the desired substitution pattern of the final isoxazole product. The following protocols provide detailed experimental procedures for both the preparation of the starting material, this compound, and its subsequent conversion into isoxazoles via these two key methods.
Data Presentation
The following table summarizes the yields of isoxazole derivatives synthesized from reactions involving precursors closely related to this compound, primarily through multi-component reactions involving ethyl acetoacetate (B1235776), an aldehyde, and hydroxylamine. These reactions are believed to proceed through an in situ formed enamine intermediate.
| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
| 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, various aromatic aldehydes, hydroxylamine hydrochloride | Sodium malonate / Water | Good-High | [1] |
| 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | Ethyl acetoacetate, various aldehydes, hydroxylamine hydrochloride | Agro-waste-based solvent medium | 86-92 | [2] |
| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Ethyl acetoacetate, aromatic aldehydes, hydroxylamine hydrochloride | Tartaric acid / Water | Good | [3] |
| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Ethyl acetoacetate, benzaldehyde (B42025) derivatives, hydroxylamine hydrochloride | Imidazole / Water (Ultrasound-assisted) | High | |
| 3,4-Disubstituted isoxazol-5(4H)-ones | Ethyl acetoacetate/ethyl 4-chloroacetoacetate, various aldehydes, hydroxylamine | Amine-functionalized cellulose (B213188) / Water | Good-High | [4] |
| 4-Arylidene-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, various aromatic aldehydes, hydroxylamine hydrochloride | Sodium saccharin (B28170) / Water | High | [5] |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Ethyl β-pyrrolidinocrotonate, 1-nitropropane (B105015) | Phosphorus oxychloride, Triethylamine (B128534) / Chloroform (B151607) | 68-71 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound[7]
This protocol describes the preparation of the starting enamine from ethyl acetoacetate and pyrrolidine.
Materials:
-
Ethyl acetoacetate (1.00 mole, 130 g)
-
Pyrrolidine (1.0 mole, 71 g)
-
Benzene (B151609) (400 mL)
-
Nitrogen gas supply
-
1-L round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Rotary evaporator
Procedure:
-
In a 1-L round-bottom flask, dissolve ethyl acetoacetate (130 g) and pyrrolidine (71 g) in 400 mL of benzene.
-
Fit the flask with a Dean-Stark water separator, and place a condenser with a nitrogen inlet on top.
-
Establish a nitrogen atmosphere within the reaction setup.
-
Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.
-
After the reaction is complete, remove the benzene using a rotary evaporator.
-
The resulting product is highly pure this compound (approximately 180 g, 98% yield) and can be used in the subsequent steps without further purification.
Protocol 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate via Cyclocondensation with Hydroxylamine (General Procedure)
This protocol is a general adaptation based on the common synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine.
Materials:
-
This compound (1 mole equivalent)
-
Hydroxylamine hydrochloride (1.1 mole equivalents)
-
Sodium acetate (B1210297) or other suitable base (1.1 mole equivalents)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired ethyl 5-methylisoxazole-3-carboxylate.
Protocol 3: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate via 1,3-Dipolar Cycloaddition[7]
This protocol details the synthesis of a specific substituted isoxazole from this compound and a nitroalkane.
Materials:
-
This compound (1.00 mole, 183 g)
-
1-Nitropropane (1.29 mole, 115 g)
-
Triethylamine (400 mL)
-
Phosphorus oxychloride (1.11 mole, 170 g)
-
Chloroform (1.2 L)
-
5-L three-necked flask
-
Pressure-equalizing dropping funnel
-
Gas inlet tube
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
6 N Hydrochloric acid
-
5% aqueous Sodium hydroxide (B78521)
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 5-L three-necked flask, dissolve this compound (183 g), 1-nitropropane (115 g), and triethylamine (400 mL) in 1 L of chloroform.
-
Fit the flask with a pressure-equalizing dropping funnel and a gas inlet tube, and cool the flask in an ice bath under a nitrogen atmosphere.
-
While stirring the contents magnetically, slowly add a solution of phosphorus oxychloride (170 g) in 200 mL of chloroform from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the washings remain acidic to remove the amine bases.
-
Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Visualizations
Caption: Reaction of this compound with hydroxylamine.
Caption: Synthesis of a substituted isoxazole via 1,3-dipolar cycloaddition.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ethyl (E)-3-(1-pyrrolidinyl)crotonate in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl (E)-3-(1-pyrrolidinyl)crotonate as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This electron-rich enamine exhibits excellent reactivity towards a variety of 1,3-dipoles, leading to the synthesis of highly functionalized five-membered heterocyclic scaffolds, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
1,3-Dipolar cycloadditions are powerful and atom-economical reactions for the construction of five-membered heterocyclic rings. This compound, an enamine derived from ethyl acetoacetate (B1235776) and pyrrolidine, serves as an electron-rich alkene and, therefore, a highly reactive dipolarophile. Its reaction with various 1,3-dipoles, such as nitrile oxides, nitrones, and azides, provides a direct route to valuable isoxazolines, isoxazolidines, and triazolines, respectively. These heterocyclic systems are prevalent in a wide range of biologically active compounds and natural products.
General Reaction Scheme
The general transformation involves the [3+2] cycloaddition of this compound with a generic 1,3-dipole. The reaction proceeds via a concerted mechanism, leading to the formation of a five-membered heterocycle with the creation of two new stereocenters. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the 1,3-dipole and the reaction conditions.
Application Notes and Protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a β-enaminone, a class of compounds recognized for their versatile applications in organic synthesis and potential as biologically active agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a pyrrolidine (B122466) ring and an enaminone system—are prevalent in numerous pharmacologically active molecules. This document provides detailed protocols for the synthesis of this compound and outlines potential avenues for its investigation in drug discovery based on the known activities of structurally related compounds.
Chemical and Physical Properties
This compound is a stable compound under standard conditions, presenting as a yellow to dark brown fused solid or a clear liquid when melted.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54716-02-8 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | |
| IUPAC Name | ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate | [1] |
| Appearance | Yellow to dark brown fused solid (clear liquid as melt) | [1] |
| Melting Point | 25-26 °C | |
| Boiling Point | 125-126 °C at 0.8 mmHg | |
| Assay (GC) | >96.0% | [1] |
Synthesis Protocol
The following is a detailed protocol for the synthesis of this compound, adapted from a well-established procedure. This synthesis involves the condensation of ethyl acetoacetate (B1235776) and pyrrolidine.
Materials and Equipment
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
1-L, one-necked flask
-
Dean-Stark water separator
-
Condenser
-
Nitrogen inlet tube
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
Experimental Procedure
-
Reaction Setup: In a 1-L, one-necked flask, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.
-
Apparatus Assembly: Fit the flask with a Dean-Stark water separator, and place a condenser with a nitrogen inlet tube on top of the separator.
-
Inert Atmosphere: Place the reaction mixture under a nitrogen atmosphere.
-
Reflux: Bring the reaction mixture to a vigorous reflux using a heating mantle.
-
Water Removal: Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, remove the benzene using a rotary evaporator.
-
Product Isolation: The resulting product is highly pure this compound (approximately 180 g, 98% yield) and can often be used without further distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Applications in Drug Discovery
While this specific molecule has not been extensively studied for its biological effects, its chemical class, β-enaminones, and the presence of a pyrrolidine ring suggest several potential areas of investigation for drug development professionals.
As a Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds. The enamine moiety can act as a nucleophile in various reactions, including alkylations, acylations, and cycloadditions.
Potential Biological Activities
Based on the known biological activities of other β-enaminones, the following areas are suggested for screening and further investigation:
-
Anticancer Activity: Some β-enaminones have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The enaminone scaffold is present in some compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain related compounds have shown anti-inflammatory effects, potentially through the modulation of inflammatory pathways.
Proposed Experimental Protocols for Biological Screening
The following are generalized protocols that can be adapted to screen this compound for potential biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol assesses the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and serially dilute it in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Hypothetical Signaling Pathway for Investigation
Given the anti-inflammatory potential of related compounds, a plausible hypothesis is that this compound could modulate the NF-κB signaling pathway. This pathway is central to the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a readily synthesizable compound with potential applications in drug discovery, primarily as a versatile synthetic intermediate and a candidate for biological screening. The protocols provided herein offer a starting point for researchers to produce and evaluate this compound for its potential therapeutic properties. Further investigation into its biological activities is warranted to fully elucidate its pharmacological profile.
References
Applications of Ethyl (E)-3-(1-pyrrolidinyl)crotonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a versatile enamine that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the conjugation of the nitrogen lone pair with the electron-withdrawing ester group, make it a reactive intermediate for the construction of a variety of carbocyclic and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for its use in key organic transformations, including heterocycle synthesis and Michael additions.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various substituted heterocyclic systems, such as isoxazoles, pyridines, and pyrans. The enamine moiety provides a nucleophilic β-carbon that readily reacts with electrophilic partners, leading to cyclization and the formation of stable ring structures.
Synthesis of Substituted Isoxazoles
A prominent application of this compound is in the synthesis of substituted isoxazoles through a [3+2] cycloaddition reaction with nitrile oxides generated in situ from nitroalkanes.
Application Note: This method provides a regioselective route to 3,5-disubstituted-4-isoxazolecarboxylates. The reaction proceeds under mild conditions and offers good to excellent yields. The pyrrolidine (B122466) group acts as a good leaving group during the final aromatization step.
Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This protocol is adapted from a literature procedure.
Reaction Scheme:
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (B151607) (CHCl₃)
-
6 N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (B78521) (NaOH)
-
Saturated brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 5-L three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve this compound (183 g, 1.00 mole) and 1-nitropropane (115 g, 1.29 mole) in triethylamine (400 mL) and chloroform (1 L).
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in chloroform (200 mL) from the dropping funnel to the stirred reaction mixture over a period of 3 hours.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 15 hours.
-
Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.
-
Separate the organic layer and wash it with 6 N HCl until the aqueous washings remain acidic.
-
Subsequently, wash the organic layer with 5% aqueous NaOH and then with saturated brine.
-
Dry the chloroform layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Distill the residue under vacuum to yield the final product.
Quantitative Data:
| Product | Yield | Boiling Point | Refractive Index (n_D²³) |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68–71% | 72 °C (0.5 mm Hg) | 1.4615 |
Michael Addition Reactions
The nucleophilic β-carbon of this compound makes it an excellent Michael donor for conjugate addition reactions with various Michael acceptors, such as α,β-unsaturated ketones, nitriles, and esters.
Application Note: The Stork enamine synthesis provides a powerful method for carbon-carbon bond formation under relatively mild conditions. The reaction of enamines like this compound with Michael acceptors, followed by hydrolysis of the resulting iminium salt, leads to the formation of 1,5-dicarbonyl compounds or their equivalents. This strategy is widely used in the synthesis of complex natural products and pharmaceuticals.
Illustrative Workflow for Michael Addition:
Caption: General workflow for a Michael addition reaction using an enamine.
Multi-Component Reactions
This compound can participate in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. This approach offers high atom economy and synthetic efficiency.
Application Note: Enamines are valuable components in MCRs for the synthesis of highly substituted and functionally diverse heterocyclic compounds like pyridines and pyrans. For instance, in the synthesis of polysubstituted pyridines, an enamine can act as a three-carbon synthon, reacting with an α,β-unsaturated compound and an ammonia (B1221849) source in a formal [3+3] cycloaddition.
Conceptual Pathway for Pyridine Synthesis:
Caption: A conceptual pathway for the multi-component synthesis of pyridines.
Synthesis of 4H-Pyran Derivatives
This compound can be utilized in the synthesis of 4H-pyran derivatives through a three-component reaction with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326).
Application Note: This one-pot synthesis provides an efficient route to functionalized 4H-pyrans, which are important scaffolds in medicinal chemistry. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enamine to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and elimination of pyrrolidine.
General Experimental Protocol for 4H-Pyran Synthesis:
Reaction Scheme:
Materials:
-
An aromatic aldehyde
-
Malononitrile
-
This compound
-
A basic catalyst (e.g., piperidine (B6355638) or triethylamine)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification if necessary.
Expected Quantitative Data (General Range):
| Product Type | Typical Yield |
| 2-Amino-4H-pyran-3-carbonitrile derivatives | 70-90% |
Logical Relationship of Applications:
Caption: The relationship between the reactivity and applications of the title compound.
The Versatile Synthesis of Heterocyclic Derivatives from Ethyl (E)-3-(1-pyrrolidinyl)crotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a readily accessible β-enamino ester, serves as a versatile and powerful building block in synthetic organic chemistry. Its inherent electronic properties, characterized by a nucleophilic β-carbon, make it an ideal precursor for the construction of a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this starting material, including isoxazoles, pyrazoles, pyridines, and pyrimidines, as well as products of alkylation and acylation.
Overview of Synthetic Pathways
This compound's reactivity is primarily dictated by the enamine moiety. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the β-carbon and rendering it nucleophilic. This allows for a range of reactions with various electrophiles, leading to the formation of diverse molecular architectures. The principal synthetic transformations explored in these notes are summarized below.
Caption: Synthetic pathways from this compound.
Synthesis of Heterocyclic Derivatives
Isoxazole Derivatives via [3+2] Cycloaddition
The reaction of this compound with nitrile oxides, generated in situ from nitroalkanes, provides a direct route to highly substituted isoxazoles. This [3+2] cycloaddition reaction is remarkably regioselective.
Table 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 1-Nitropropane (B105015) | POCl₃ | Chloroform (B151607) | 0 °C to RT | 18 h | 68-71 | [1] |
Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1]
-
Reaction Setup: In a 5-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (B128534) (400 mL) in 1 L of chloroform.
-
Reaction Execution: Cool the flask in an ice bath and maintain a nitrogen atmosphere. Slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel over 3 hours.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Work-up: Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water. Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic. Subsequently, wash the organic layer with 5% aqueous sodium hydroxide (B78521) and then with saturated brine.
-
Isolation and Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Distill the residue under vacuum to yield Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (122–130 g, 68–71%) as a colorless liquid (b.p. 72 °C at 0.5 mm).
Caption: Pathway for Isoxazole Synthesis.
Pyrazole Derivatives
The reaction of β-enamino esters with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles.[2][3] The reaction proceeds through a condensation-cyclization sequence.
Table 2: Representative Synthesis of a Pyrazole Derivative
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Expected Yield (%) |
| This compound | Hydrazine hydrate (B1144303) | Ethanol | Reflux | 4 h | 80-90 |
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (18.3 g, 0.1 mole) in 100 mL of ethanol.
-
Reaction Execution: Add hydrazine hydrate (5.0 g, 0.1 mole) to the solution.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water to afford Ethyl 5-methyl-1H-pyrazole-4-carboxylate.
Pyridine Derivatives
Substituted pyridines can be synthesized from β-enamino esters through various condensation strategies, often involving reaction with 1,5-dicarbonyl compounds or their synthetic equivalents.
Table 3: Representative Synthesis of a Pyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Expected Yield (%) |
| This compound | Malononitrile (B47326) | Piperidine (B6355638) | Ethanol | Reflux | 6 h | 70-80 |
Experimental Protocol: Synthesis of Ethyl 2-amino-6-methyl-4-(pyrrolidin-1-yl)nicotinate
-
Reaction Setup: To a solution of this compound (18.3 g, 0.1 mole) and malononitrile (6.6 g, 0.1 mole) in 100 mL of absolute ethanol, add a catalytic amount of piperidine (0.5 mL).
-
Reaction Execution: Heat the mixture at reflux for 6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyridine derivative.
Pyrimidine Derivatives
The condensation of β-enamino esters with amidines is a common method for the preparation of pyrimidine derivatives.[4][5]
Table 4: Representative Synthesis of a Pyrimidine Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Expected Yield (%) |
| This compound | Guanidine (B92328) hydrochloride | Sodium ethoxide | Ethanol | Reflux | 8 h | 60-70 |
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mole) in 100 mL of absolute ethanol.
-
Reaction Execution: To this solution, add guanidine hydrochloride (9.5 g, 0.1 mole) and this compound (18.3 g, 0.1 mole).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 8 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with acetic acid. The precipitated product can be collected by filtration, washed with water, and recrystallized from ethanol.
Functional Group Transformations
Alkylation Reactions
Enamines readily undergo alkylation at the nucleophilic β-carbon upon treatment with alkyl halides. The initial product is an iminium salt, which can be hydrolyzed to the corresponding β-keto ester.
Table 5: Representative Alkylation of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Expected Yield (%) |
| This compound | Methyl iodide | Acetonitrile | Room Temp. | 12 h | 85-95 (of iminium salt) |
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-oxobutanoate (via Alkylation and Hydrolysis)
-
Alkylation: Dissolve this compound (18.3 g, 0.1 mole) in 100 mL of acetonitrile. Add methyl iodide (15.6 g, 0.11 mole) and stir the mixture at room temperature for 12 hours. The resulting iminium salt will precipitate.
-
Hydrolysis: Collect the iminium salt by filtration and dissolve it in a mixture of 100 mL of water and 50 mL of tetrahydrofuran. Heat the mixture at 50 °C for 4 hours.
-
Work-up and Isolation: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield Ethyl 2-methyl-3-oxobutanoate.
Acylation Reactions
Acylation of enamines with acyl halides or anhydrides provides a straightforward route to β-dicarbonyl compounds after hydrolysis of the intermediate.
Table 6: Representative Acylation of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Expected Yield (%) |
| This compound | Acetyl chloride | Triethylamine | Dichloromethane (B109758) | 0 °C to RT | 3 h | 80-90 (of acylated enamine) |
Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-oxobutanoate (via Acylation and Hydrolysis)
-
Acylation: In a flask, dissolve this compound (18.3 g, 0.1 mole) and triethylamine (12.1 g, 0.12 mole) in 150 mL of dichloromethane and cool to 0 °C. Add acetyl chloride (8.7 g, 0.11 mole) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Hydrolysis: Wash the reaction mixture with water (2 x 50 mL). The organic layer containing the acylated enamine is then treated with 1 M hydrochloric acid (100 mL) and stirred vigorously for 2 hours.
-
Work-up and Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting β-dicarbonyl compound can be purified by distillation.
Caption: General workflow for alkylation/acylation and hydrolysis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic and functionalized organic molecules. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this enamine and to develop novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these transformations, coupled with the accessibility of the starting material, underscores the utility of this compound in modern organic synthesis.
References
Application Note: Structural Elucidation of Ethyl (E)-3-(1-pyrrolidinyl)crotonate using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural determination and verification of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a substituted enamine ester. The presented data facilitates the unambiguous assignment of all proton and carbon signals, confirming the compound's structure and stereochemistry.
Introduction
This compound is an organic compound featuring an ethyl ester, an enamine, and a pyrrolidine (B122466) ring system. The electronic effects of the nitrogen atom and the carbonyl group significantly influence the chemical environment of the molecule's protons and carbons. Therefore, ¹H and ¹³C NMR spectroscopy serve as powerful tools for its structural characterization. This application note outlines the experimental procedure for NMR analysis and provides an interpretation of the resulting spectra. While specific experimental data for this exact molecule is not widely published, the analysis herein is based on established chemical shift principles and data from analogous structures.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
This section details the methodology for sample preparation and NMR data acquisition.
Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter before placing it in the spectrometer.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 4.0 s | 1.2 s |
| Internal Standard | TMS (δ 0.00) | TMS (δ 0.00) |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample handling to final structural confirmation.
Results and Spectral Interpretation
The following tables summarize the predicted chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of similar enamine and crotonate structures.
¹H NMR Data
The proton NMR spectrum is characterized by signals corresponding to the ethyl group, the pyrrolidine ring, and the crotonate backbone. The vinylic proton (H-2) is expected at a significantly upfield position compared to a typical α,β-unsaturated ester due to the strong electron-donating effect of the adjacent pyrrolidinyl group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | 4.05 | Quartet (q) | 7.1 | 2H | -O-CH₂ -CH₃ |
| H-2 | 4.68 | Singlet (s) | - | 1H | =CH -CO₂Et |
| H-4 | 1.22 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |
| H-5 | 2.25 | Singlet (s) | - | 3H | =C-CH₃ |
| H-6/H-6' | 3.15 | Triplet (t) | 6.6 | 4H | N-CH₂ -CH₂ |
| H-7/H-7' | 1.90 | Quintet (quin) | 3.3 | 4H | N-CH₂-CH₂ |
¹³C NMR Data
The ¹³C NMR spectrum confirms the presence of 10 distinct carbon environments. The chemical shifts of the olefinic carbons (C-2 and C-3) are particularly informative, with C-3 being significantly deshielded due to the attached nitrogen and C-2 being shielded by the same group's resonance effect.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 58.2 | -O-C H₂-CH₃ |
| C-2 | 83.5 | =C H-CO₂Et |
| C-3 | 160.1 | =C (N)-CH₃ |
| C-4 | 14.7 | -O-CH₂-C H₃ |
| C-5 | 17.5 | =C-C H₃ |
| C-6 | 47.3 | N-C H₂-CH₂ |
| C-7 | 25.1 | N-CH₂-C H₂ |
| C-8 | 169.5 | C =O |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and unambiguous method for the structural confirmation of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers working with this compound or structurally related molecules, ensuring accurate characterization and quality control in research and development settings.
Application Notes and Protocols for Ethyl (E)-3-(1-pyrrolidinyl)crotonate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a versatile enaminone, in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The inherent reactivity of this building block allows for the efficient, one-pot construction of diverse molecular architectures relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate possessing multiple reactive sites, making it an ideal substrate for multi-component reactions.[1][2] MCRs are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries with high molecular diversity. These attributes are particularly desirable in the early stages of drug discovery for the identification of novel lead compounds.
Application: Three-Component Synthesis of Polyhydroquinolines
A key application of this compound is in the Hantzsch-type synthesis of polyhydroquinolines. Polyhydroquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. In this three-component reaction, this compound serves as a stable and effective surrogate for the traditional combination of a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt.[1]
The general reaction involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and this compound. This approach provides a straightforward and efficient route to highly substituted polyhydroquinoline derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the three-component synthesis of polyhydroquinolines using this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of polyhydroquinoline derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione) (1.0 mmol)
-
This compound (1.0 mmol)
-
Ethanol (5 mL)
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and this compound (1.0 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times may vary depending on the specific substrates used (typically 2-6 hours).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
A solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure polyhydroquinoline derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes the representative yields for the synthesis of various polyhydroquinoline derivatives using this protocol.
| Entry | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 2-Methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 92 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 4-(4-Chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 95 |
| 3 | 4-Methoxybenzaldehyde | Dimedone | 4-(4-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 90 |
| 4 | 3-Nitrobenzaldehyde | Dimedone | 2-Methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 88 |
| 5 | Benzaldehyde | 1,3-Cyclohexanedione | 2-Methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 89 |
| 6 | 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | 4-(4-Chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 93 |
Note: Yields are based on typical outcomes for similar Hantzsch-type reactions and may vary based on specific experimental conditions.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a cascade of reactions initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and elimination of pyrrolidine.
Conclusion
This compound is a highly effective and versatile reagent for the multi-component synthesis of medicinally relevant heterocyclic compounds. The protocol for the synthesis of polyhydroquinolines demonstrates a simple, efficient, and atom-economical approach that is well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The mild reaction conditions and straightforward work-up procedures make this methodology highly accessible and practical for a wide range of synthetic applications.
References
Application Notes and Protocols: Purification of Ethyl (E)-3-(1-pyrrolidinyl)crotonate by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a versatile intermediate in organic synthesis, notably used in the construction of various heterocyclic compounds. As an enamine, it is susceptible to discoloration and degradation when exposed to air and heat.[1] Therefore, its purification requires careful handling. While often used in its crude form for subsequent reactions, high-purity material is essential for applications demanding stringent quality control, such as in drug development.[1] This document provides detailed protocols for the vacuum distillation of this compound, along with relevant physical and safety data.
Physicochemical Properties:
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing the purification protocol and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₂ | [2][3][4][5] |
| Molecular Weight | 183.25 g/mol | [3][4][5][6] |
| Appearance | Yellow to dark brown fused solid or clear liquid as a melt.[2] Light yellow to light brown solid below 25°C, liquid above 26°C.[6] | [2][6] |
| Boiling Point | 125-126°C at 0.8 mmHg | [4] |
| 263.1 ± 19.0 °C at 760 mmHg | [7] | |
| Melting Point | 25-26°C | [4] |
| Refractive Index | 1.5385-1.5435 (as melt) | [2] |
| Purity (typical) | >96.0% (GC) | [2] |
Potential Impurities:
Understanding potential impurities is critical for optimizing the distillation process. Common impurities may include:
| Impurity | Source | Removal Strategy |
| Ethyl acetoacetate | Unreacted starting material from synthesis. | Lower boiling point; removed in the forerun during distillation. |
| Pyrrolidine | Unreacted starting material from synthesis. | Lower boiling point; removed in the forerun during distillation. |
| Benzene/Toluene | Residual solvent from synthesis. | Lower boiling point; removed in the forerun during distillation. |
| Water | Byproduct of the enamine synthesis. | Azeotropic removal during synthesis or separation during distillation. |
| Polymeric byproducts | Thermal degradation of the enamine. | High boiling point; remain as distillation residue. |
| Oxidation products | Exposure to air. | Minimized by handling under an inert atmosphere. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol details the purification of crude this compound by vacuum distillation. Given the compound's sensitivity, it is crucial to perform the distillation under reduced pressure and with careful temperature control to prevent thermal degradation.[8]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Vacuum pump with a vacuum gauge and cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Safety Precautions:
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ensure all glassware is free of cracks and stars, especially for vacuum applications.
-
Use a safety shield around the distillation apparatus.
-
Be aware that enamines can discolor and degrade upon exposure to air; handle under an inert atmosphere whenever possible.[1]
Distillation Workflow:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. L00461.14 [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. ETHYL (E)-3-(1-PYRROLIDINO)CROTONATE | 54716-02-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CAS#:54716-02-8 | (2E)-3-(1-Pyrrolidinyl)-2-butenoic acid ethyl ester | Chemsrc [chemsrc.com]
- 8. DK2680696T3 - Methods for Preparing Enamines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Incomplete removal of water: The formation of the enamine is a condensation reaction that produces water.[1][2] This water can hydrolyze the enamine product back to the starting materials, thus reducing the yield. It is crucial to effectively remove water as it forms.
-
Purity of reactants: The purity of both ethyl acetoacetate (B1235776) and pyrrolidine (B122466) is critical. Impurities can lead to side reactions and lower the overall yield.
-
Reaction time and temperature: The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time to allow for the complete formation of the enamine.
-
Air exposure: Enamines, including this compound, can be sensitive to air and may discolor or decompose upon prolonged exposure.[1] Handling the reaction and product under an inert atmosphere (e.g., nitrogen) is recommended.
-
Improper work-up: During the work-up procedure, contact with aqueous acid should be minimized as it can hydrolyze the enamine.[3][4]
Q2: The product has a dark color. Is this normal and how can I purify it?
A2: Discoloration is a common issue as enamines can be unstable and prone to oxidation when exposed to air.[1] While a slight yellow color may be acceptable depending on the required purity, a dark brown or black color indicates significant impurities or degradation.
Distillation is often inadvisable for purification as it can lead to further discoloration and product loss.[1] If purification is necessary, consider the following:
-
Use without further purification: For many subsequent reactions, the crude product obtained after removing the solvent is of high enough purity (e.g., 98% as reported in one procedure) and can be used directly.[1]
-
Minimize exposure to air and heat: If you must handle the product, do so under an inert atmosphere and avoid excessive heating.
Q3: How can I effectively remove the water generated during the reaction?
A3: The most common and effective method for water removal in this synthesis is azeotropic distillation using a Dean-Stark apparatus.[1][2] The reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, while the solvent is returned to the reaction flask. This continuous removal of water drives the equilibrium towards the formation of the enamine product.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, an acid catalyst is often used to increase the reaction rate.[5] A small amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or glacial acetic acid, can be added to the reaction mixture.[2][5] The catalyst protonates the carbonyl group of ethyl acetoacetate, making it more electrophilic and susceptible to attack by the pyrrolidine.
Q5: What are some common side reactions to be aware of?
A5: A potential side reaction is the aldol (B89426) condensation of the starting ketone (ethyl acetoacetate), which can occur under the reaction conditions.[5] This can lead to the formation of dimers and other byproducts. Ensuring a 1:1 molar ratio of the reactants and efficient enamine formation can help minimize this side reaction.
Experimental Protocols
A detailed and reliable protocol for the synthesis of this compound is provided by Organic Syntheses.[1]
Key Reaction Parameters:
| Parameter | Value | Notes |
| Ethyl Acetoacetate | 1.00 mole (130 g) | Ensure high purity. |
| Pyrrolidine | 1.00 mole (71 g) | Ensure high purity. |
| Solvent | Benzene (400 mL) | Toluene can also be used. |
| Apparatus | 1-L flask, Dean-Stark trap, condenser | For azeotropic water removal.[1] |
| Atmosphere | Nitrogen | To prevent product discoloration.[1] |
| Reaction Time | ~45 minutes at vigorous reflux | Or until the theoretical amount of water is collected.[1] |
| Work-up | Removal of solvent via rotary evaporator | Distillation of the product is not recommended.[1] |
| Reported Yield | ~98% (180 g) | Highly pure product suitable for subsequent steps.[1] |
Visual Guides
Below are diagrams illustrating the troubleshooting workflow and the chemical reaction pathway.
Caption: Troubleshooting workflow for low yield.
References
Preventing discoloration of Ethyl (E)-3-(1-pyrrolidinyl)crotonate in air
Technical Support Center: Ethyl (E)-3-(1-pyrrolidinyl)crotonate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a primary focus on preventing its discoloration in air.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow or brown?
A1: this compound is an enamine, a class of compounds known to be sensitive to air. The discoloration you are observing is likely due to aerial oxidation of the enamine functional group.[1] This process can be accelerated by exposure to light and elevated temperatures.
Q2: What is the primary cause of discoloration in enamines?
A2: The discoloration of enamines when exposed to air is primarily due to oxidation. The electron-rich double bond of the enamine is susceptible to attack by atmospheric oxygen, leading to the formation of colored degradation products. This reactivity is a characteristic feature of enamines.[1]
Q3: Can I still use a discolored sample of this compound?
A3: The use of a discolored sample is generally not recommended, as the presence of impurities can significantly impact the outcome of your experiments. Discoloration indicates that the compound has degraded, and the purity is no longer guaranteed. For sensitive applications, it is crucial to use a pure, non-discolored sample.
Q4: What are the ideal storage conditions to prevent discoloration?
A4: To minimize discoloration, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] It should also be protected from light and stored at reduced temperatures. For short-term storage, 4°C is recommended, while for long-term storage, -20°C or -80°C is preferable.[3][4]
Q5: Are there any chemical additives that can prevent discoloration?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration upon opening a new bottle | Improper sealing of the bottle from the manufacturer or exposure to air during initial handling. | Immediately purge the headspace of the bottle with a dry, inert gas (nitrogen or argon) and store it under the recommended conditions. For future use, handle the compound in a glovebox or under a continuous stream of inert gas. |
| Discoloration of a sample during an experiment | The reaction is being performed in the presence of air. | Set up the experiment under an inert atmosphere using Schlenk line techniques or in a glovebox. Use deoxygenated solvents for the reaction. |
| The compound discolors even when stored in the freezer | The container is not airtight, allowing for slow diffusion of air over time. The sample was not stored under an inert atmosphere. | Ensure the container has a high-quality, airtight seal. Before storing, flush the container with an inert gas. For long-term storage, consider ampulizing the compound under vacuum or an inert atmosphere. |
| Inconsistent experimental results using the same batch of the compound | The compound may have degraded to varying extents in different aliquots due to repeated exposure to air. | Aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
Objective: To provide a standardized procedure for handling this compound to minimize exposure to air and prevent discoloration.
Materials:
-
Stock bottle of this compound
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
-
Syringes and needles (oven-dried)
-
Septum-sealed reaction vessel (oven-dried)
-
Deoxygenated solvent
Procedure:
-
Preparation:
-
If using a Schlenk line, ensure all glassware is oven-dried and cooled under a vacuum or a stream of inert gas.
-
If using a glovebox, ensure the atmosphere is inert and dry.
-
-
Transferring the Liquid:
-
Place the stock bottle of this compound inside the glovebox or connect it to the Schlenk line.
-
Carefully remove the cap and replace it with a septum.
-
Pressurize the bottle slightly with the inert gas.
-
Using a clean, dry syringe, pierce the septum and draw the desired volume of the liquid.
-
Transfer the liquid to the reaction vessel, which is also under an inert atmosphere.
-
-
Storage of the Stock Bottle:
-
After dispensing, ensure the headspace of the stock bottle is flushed with inert gas before re-sealing it tightly.
-
Wrap the bottle in aluminum foil to protect it from light and store it at the appropriate temperature.
-
Protocol 2: Inert Gas Sparging for Solvents
Objective: To deoxygenate solvents for use in reactions involving this compound.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask
-
Inert gas supply (nitrogen or argon) with a regulator
-
Long needle or sparging tube
Procedure:
-
Place the solvent in a Schlenk flask.
-
Insert a long needle or sparging tube into the solvent, ensuring the tip is below the liquid surface.
-
Connect the needle/tube to the inert gas supply.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. This will displace the dissolved oxygen.
-
After sparging, maintain a positive pressure of the inert gas over the solvent.
Visualizations
Caption: Logical relationship of discoloration and prevention.
Caption: Recommended experimental workflow for handling the compound.
References
- 1. linchemical.com [linchemical.com]
- 2. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. researchgate.net [researchgate.net]
Handling and storage conditions for Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the handling, storage, and use of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the recommended storage conditions are detailed in the table below. The compound is sensitive to air and may discolor upon exposure, so it is crucial to handle it under an inert atmosphere.[1]
Q2: My this compound has changed color to yellow or brown. Can I still use it?
A2: Discoloration indicates potential degradation due to exposure to air.[1] It is advisable to assess the purity of the compound via methods like GC or NMR before use. For reactions sensitive to impurities, using a freshly opened or purified batch is recommended. Distillation is generally not advised for purification as it can lead to further discoloration and product loss.[1]
Q3: In what solvents is this compound soluble?
A3: The compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 200 mg/mL.[2] For other organic solvents, it is recommended to perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guide
Issue 1: Low or no yield in alkylation/acylation reactions (e.g., Stork Enamine Alkylation).
-
Possible Cause 1: Deactivated this compound. The enamine may have hydrolyzed due to the presence of water in the reagents or solvents. Enamines are unstable in aqueous acid.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent). Use freshly opened this compound or purify it if discoloration is observed.
-
-
Possible Cause 2: Ineffective alkylating/acylating agent. The electrophile may not be reactive enough.
-
Solution: Use more reactive electrophiles such as allylic or benzylic halides. For less reactive alkyl halides, consider longer reaction times or higher temperatures, but monitor for decomposition.
-
-
Possible Cause 3: Competing side reactions. Self-condensation of the enamine or other side reactions may be occurring.
-
Solution: Optimize reaction conditions by adjusting temperature, concentration, and order of addition of reagents.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause 1: Hydrolysis of the enamine or the intermediate iminium salt. This can occur during the reaction or work-up if acidic conditions are not carefully controlled.
-
Solution: Perform the reaction under strictly anhydrous and inert conditions. During work-up, hydrolysis of the iminium salt is a necessary step to regenerate the ketone, but premature hydrolysis should be avoided.
-
-
Possible Cause 2: N-alkylation instead of C-alkylation. While C-alkylation is generally favored, some N-alkylation can occur.
-
Solution: The extent of N- vs. C-alkylation can be influenced by the solvent and the nature of the electrophile. Aprotic solvents generally favor C-alkylation.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Pure | -20°C | 3 years |
| Pure | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Light yellow to light brown, solid below 25°C, liquid above 26°C |
| Purity (GC) | ≥97% |
| Solubility (DMSO) | ≥ 200 mg/mL |
Experimental Protocols
Detailed Methodology: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
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Ethyl acetoacetate (B1235776) (1.00 mole)
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Pyrrolidine (B122466) (1.00 mole)
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Benzene (B151609) (400 mL)
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Nitrogen gas supply
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Dean-Stark apparatus
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Rotary evaporator
Procedure:
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Combine ethyl acetoacetate and pyrrolidine in a 1 L round-bottom flask containing 400 mL of benzene.
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Fit the flask with a Dean-Stark apparatus, a condenser, and a nitrogen inlet.
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Establish an inert atmosphere by flushing the system with nitrogen.
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Heat the mixture to a vigorous reflux.
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Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.
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Remove the benzene using a rotary evaporator.
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The resulting product, highly pure this compound (approximately 180 g, 98% yield), can be used without further purification. Note that distillation is not recommended due to the risk of discoloration and product loss.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
Common side reactions with Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted enamine, a class of organic compounds featuring a nitrogen atom attached to a double bond. Enaminones are versatile intermediates in organic synthesis, valued for their nucleophilic character which allows for the formation of new carbon-carbon bonds.[1] They are frequently used in the synthesis of a variety of heterocyclic compounds.
Q2: What are the general stability and storage recommendations for this compound?
This compound is known to discolor upon exposure to air, and it is recommended to handle it under an inert atmosphere. Distillation is generally not advised as it can lead to discoloration and product loss. For long-term storage, it is best to keep the compound in a cool, dark, and dry place. As a solid, it is generally more stable than in solution. If a solution is necessary, using an aprotic solvent and preparing it fresh is recommended.
Storage Recommendations for this compound Solutions [2]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: What are the known incompatibilities of this compound?
As an enamine, this compound is susceptible to hydrolysis under acidic conditions. Therefore, contact with strong acids should be avoided. It can also react with strong oxidizing agents.
Troubleshooting Guides
Guide 1: Synthesis of this compound
Issue: Low yield or formation of colored impurities during synthesis from ethyl acetoacetate (B1235776) and pyrrolidine (B122466).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction between ethyl acetoacetate and pyrrolidine may not have gone to completion. | Ensure adequate reaction time and temperature as specified in the protocol. Use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product. |
| Air oxidation: Enamines can be sensitive to air, leading to colored oxidation products. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal degradation: The product may be thermally labile, especially during purification. | Avoid high temperatures during solvent removal. It is often recommended to use the crude product directly in the next step without distillation to prevent degradation and discoloration. |
| Side reactions: Unwanted side reactions can lead to the formation of byproducts. | Use freshly distilled starting materials to minimize impurities that could catalyze side reactions. |
Guide 2: Use in Subsequent Reactions (e.g., Alkylation, Acylation)
Issue: Formation of unexpected byproducts or low yield of the desired product.
Potential Side Reactions and Troubleshooting:
| Side Reaction | Description | Troubleshooting Steps |
| Hydrolysis: | The enamine functionality is susceptible to hydrolysis back to the corresponding ketone (ethyl acetoacetate) in the presence of acid and water. | Ensure anhydrous reaction conditions. If an acidic workup is necessary, perform it quickly at low temperatures and use a mild acid if possible. |
| N-Alkylation/Acylation vs. C-Alkylation/Acylation: | Enamines can react with electrophiles at either the nitrogen or the α-carbon. While C-alkylation/acylation is often the desired outcome, N-alkylation/acylation can occur as a side reaction. | The regioselectivity can be influenced by the electrophile and reaction conditions. Hard electrophiles tend to react at the nitrogen, while soft electrophiles favor reaction at the carbon. Solvent and temperature can also play a role. |
| Formation of regioisomers: | In reactions with unsymmetrical electrophiles, different regioisomers can be formed. | Carefully control the reaction conditions (temperature, solvent, order of addition) to favor the formation of the desired isomer. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of enamines from β-ketoesters.
Materials:
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Ethyl acetoacetate
-
Pyrrolidine
-
Toluene (or another suitable solvent for azeotropic removal of water)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and pyrrolidine in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. Note: Avoid high temperatures to prevent product degradation.
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The resulting crude this compound can often be used in subsequent steps without further purification. If purification is necessary, column chromatography on silica (B1680970) gel may be attempted, but care should be taken to avoid prolonged exposure to the acidic silica.
Visualizations
Logical Relationship: Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow: Synthesis and Subsequent Reaction
Caption: Workflow for the synthesis and use of this compound.
References
Optimization of reaction conditions for Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves a condensation reaction between ethyl acetoacetate (B1235776) and pyrrolidine (B122466). This reaction is a classic example of enamine formation, where the ketone carbonyl of ethyl acetoacetate reacts with the secondary amine (pyrrolidine) to form the corresponding enamine, this compound, with the elimination of a water molecule.[1]
Q2: What is the primary purpose of removing water from the reaction mixture?
A2: The formation of an enamine from a ketone and a secondary amine is a reversible equilibrium reaction.[1] To drive the reaction to completion and achieve a high yield of the desired enamine product, the water formed as a byproduct must be removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Q3: What is the expected stereochemistry of the product?
A3: The product is designated as the (E)-isomer. The formation of the thermodynamically more stable (E)-isomer is generally favored in the synthesis of enamines from β-keto esters due to steric considerations. Analytical characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to confirm the stereochemistry.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a yellow to dark brown liquid or a low-melting solid. It is important to consult the Certificate of Analysis for lot-specific appearance and other physical properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to residual water. | Ensure the reaction setup, including the Dean-Stark trap, is properly assembled and functioning to efficiently remove water. Use anhydrous solvents and fresh reagents. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the reflux time or ensuring the reaction temperature is maintained at the boiling point of the azeotropic mixture. | |
| Reagents are of poor quality. | Use freshly distilled or high-purity ethyl acetoacetate and pyrrolidine. | |
| Presence of Starting Materials in the Final Product | Incomplete reaction. | As mentioned above, ensure complete water removal and sufficient reaction time. |
| Inefficient work-up procedure. | During the work-up, ensure thorough washing to remove unreacted starting materials. Pyrrolidine can be removed by washing with a dilute acid solution. | |
| Product is a Dark Color or Contains Tarry Byproducts | Reaction temperature is too high. | Maintain a gentle reflux and avoid excessive heating, which can lead to decomposition or polymerization. |
| Presence of impurities in the starting materials. | Use purified reagents. | |
| Difficulty in Isolating the Pure Product | Product is an oil and difficult to handle. | After solvent removal, if the product is an oil, it can be purified by vacuum distillation. However, the product is often of high purity directly after work-up. |
| Product co-distills with impurities. | If distillation is not effective, consider purification by column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate/hexane can be a good starting point. The use of an amine-bonded silica column or the addition of a small amount of triethylamine (B128534) to the eluent can prevent streaking and improve separation for amine-containing compounds.[2][3] |
Optimization of Reaction Conditions
Optimizing reaction parameters can significantly improve the yield and purity of this compound. Below is a summary of key parameters and their potential impact, based on general principles of enamine synthesis.
| Parameter | Recommendation | Justification |
| Catalyst | Typically, no catalyst is required for this reaction, as the basicity of pyrrolidine is sufficient. However, a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or acetic acid can be used to accelerate the reaction.[4] | An acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by pyrrolidine. |
| Solvent | A non-polar solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is ideal for facilitating water removal via a Dean-Stark trap. | Azeotropic distillation is a highly effective method for removing water and driving the reaction equilibrium towards the product. |
| Temperature | The reaction should be carried out at the reflux temperature of the chosen solvent. | Refluxing provides the necessary activation energy for the reaction and facilitates the azeotropic removal of water. |
| Reactant Ratio | A 1:1 molar ratio of ethyl acetoacetate to pyrrolidine is typically used. | Stoichiometric amounts ensure efficient conversion without the need to remove a large excess of one of the starting materials. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Ethyl acetoacetate (1.00 mole)
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Pyrrolidine (1.00 mole)
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Benzene (400 mL)
Equipment:
-
1-L single-neck round-bottom flask
-
Dean-Stark water separator
-
Reflux condenser
-
Heating mantle
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Rotary evaporator
Procedure:
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To the 1-L round-bottom flask, add ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole).
-
Add 400 mL of benzene to dissolve the reactants.
-
Fit the flask with a Dean-Stark water separator, and place a reflux condenser on top of the separator.
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Heat the reaction mixture to a vigorous reflux.
-
Continue refluxing until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap (approximately 45 minutes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the benzene using a rotary evaporator.
-
The resulting product is typically of high purity (98%) and can often be used without further purification.
Notes:
-
Caution: Benzene is a carcinogen. All operations involving benzene should be conducted in a well-ventilated fume hood.
-
The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
If further purification is required, the product can be distilled under reduced pressure.
Visualizations
Caption: Reaction mechanism for the formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Troubleshooting failed reactions involving Ethyl (E)-3-(1-pyrrolidinyl)crotonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (E)-3-(1-pyrrolidinyl)crotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile enamine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is failing or giving a low yield. What are the common causes?
Several factors can contribute to low yields or reaction failures. The most common issues include:
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Moisture: Enamines are sensitive to water, which can hydrolyze them back to the corresponding ketone (ethyl acetoacetate (B1235776) in this case) and secondary amine (pyrrolidine). It is crucial to use anhydrous solvents and dry glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Improper Storage of this compound: This reagent can degrade upon prolonged exposure to air and moisture. It is best to handle it under an inert atmosphere. For long-term storage, it is recommended to keep it at -20°C for up to one month or -80°C for up to six months.[1]
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Inactive Electrophile: The reactivity of the electrophile is critical. Tertiary alkyl halides are generally not suitable for Stork enamine alkylations as they tend to undergo elimination. Activated electrophiles such as allylic, benzylic, and propargylic halides, as well as α-halo ketones and esters, are preferred.
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Side Reactions: The primary competing reaction is often N-alkylation, where the electrophile attacks the nitrogen atom of the enamine instead of the α-carbon. This is more prevalent with less reactive alkyl halides.
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Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition or side reactions. The optimal temperature should be determined empirically for each specific reaction.
Q2: I am observing the formation of byproducts in my reaction. What are the likely culprits?
The most common byproducts in reactions involving this compound are:
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N-Alkylated Product: As mentioned above, the electrophile can react at the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. This is often observed with less reactive alkyl halides.
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Hydrolysis Products: The presence of moisture during the reaction or work-up can lead to the hydrolysis of the enamine, regenerating ethyl acetoacetate and pyrrolidine (B122466). The iminium salt intermediate formed after C-alkylation is also susceptible to hydrolysis.
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Polysubstituted Products: While less common than in direct enolate alkylations, there is still a possibility of multiple alkylations occurring, especially if a large excess of the electrophile is used.
Q3: How can I minimize N-alkylation and promote C-alkylation?
To favor the desired C-alkylation over N-alkylation, consider the following strategies:
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Use Reactive Electrophiles: Employ more reactive electrophiles like allylic, benzylic, or α-halo carbonyl compounds. These react faster at the carbon center.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
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Metalloenamines: For less reactive alkyl halides, consider the formation of a metalloenamine (azaenolate). This can be achieved by reacting the corresponding imine with a Grignard reagent, which increases the nucleophilicity of the α-carbon.
Q4: What is the best way to purify the final product?
Purification of the product from a reaction involving this compound typically involves:
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Aqueous Work-up: After the reaction is complete, an acidic aqueous work-up is necessary to hydrolyze the intermediate iminium salt to the final carbonyl compound.
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Extraction: The product is then extracted into an organic solvent.
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Chromatography: Column chromatography on silica (B1680970) gel is often required to separate the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of the product.
Troubleshooting Guides
Guide 1: Low Yield in Stork Enamine Alkylation
This guide provides a systematic approach to troubleshooting low yields in Stork enamine alkylations using this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Moisture | Thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). | Elimination of enamine hydrolysis, leading to an increased yield of the alkylated product. |
| Degraded Enamine | Use freshly prepared or properly stored this compound. If possible, check the purity of the enamine by NMR or GC before use. | Ensures the starting material is of high quality and reactive. |
| Low Electrophile Reactivity | Switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide, or use an allylic or benzylic halide). | Increased reaction rate and higher conversion to the desired product. |
| N-Alkylation Predominates | If N-alkylation is confirmed as the major pathway, consider using a more sterically hindered secondary amine to form the enamine, or explore the use of metalloenamines. | Shifts the reaction pathway towards the desired C-alkylation. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. | Drives the reaction to completion, maximizing product formation. |
Guide 2: Issues with Acylation Reactions
This guide addresses common problems encountered during the acylation of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of a Stable Adduct | The initial adduct formed between the enamine and the acylating agent (e.g., acyl chloride) may be stable and require vigorous hydrolysis conditions. | Complete conversion to the desired 1,3-dicarbonyl compound. |
| Use of an Inappropriate Base | If a base is used, ensure it is non-nucleophilic to avoid side reactions with the acylating agent. Triethylamine or diisopropylethylamine are common choices. | Minimizes the consumption of the acylating agent by the base. |
| Slow Reaction Rate | The reaction with less reactive acylating agents may be slow. Consider using a more reactive derivative, such as an acid anhydride (B1165640) or a different acyl halide. | Accelerates the reaction and improves the overall yield. |
| Difficult Purification | The resulting β-dicarbonyl product may be acidic and require careful handling during work-up and purification to avoid decomposition or enolization issues. | Isolation of the pure acylated product. |
Experimental Protocols
Synthesis of this compound
A detailed, reliable procedure for the synthesis of Ethyl β-pyrrolidinocrotonate (an alternative name for the target compound) has been reported in Organic Syntheses.
Procedure:
-
In a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser with a nitrogen inlet, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene (B151609).
-
Establish a nitrogen atmosphere and heat the mixture to a vigorous reflux.
-
Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
-
Remove the benzene using a rotary evaporator. The resulting product, highly pure ethyl β-pyrrolidinocrotonate (approximately 180 g, 98% yield), can be used without further distillation.
Note: It is advisable to avoid distillation as it can lead to discoloration and product loss. The enamine is sensitive to air and should be handled under an inert atmosphere.
Visualizations
Caption: General workflow for the synthesis and use of this compound.
Caption: Troubleshooting logic for addressing low yields in enamine reactions.
References
Technical Support Center: Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected reaction yield.
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Question: My reaction yield is significantly lower than expected when using this compound. What could be the cause? Answer: The most common cause of reduced yield is the degradation of the enamine functionality, primarily through hydrolysis. Enamines are sensitive to acidic conditions and the presence of water.[1][2][3] Ensure all your solvents and reagents are anhydrous. If your reaction requires acidic conditions, consider adding the enamine slowly to the reaction mixture at a low temperature to minimize exposure time.
-
Question: I observe the formation of unexpected byproducts in my reaction. How can I identify if they are degradation products of this compound? Answer: The primary degradation products from hydrolysis are ethyl acetoacetate (B1235776) and pyrrolidine.[1][2] You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify these byproducts. Compare the spectra of your reaction mixture with the spectra of the starting material and the suspected degradation products.
Issue: Complete failure of the reaction.
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Question: My reaction is not proceeding at all. Could the this compound have completely degraded? Answer: Complete degradation is possible, especially with improper storage or handling. Before starting your experiment, it is advisable to check the purity of your this compound using techniques like GC or NMR. If significant degradation is observed, use a fresh batch of the reagent.
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Question: Can the solvent I'm using affect the stability of this compound? Answer: Yes, protic solvents (e.g., water, alcohols) can facilitate hydrolysis. Aprotic solvents are generally recommended. Ensure your solvents are of high purity and are properly dried before use. Some common compatible and incompatible solvents are listed in the table below.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended storage conditions for this compound? Answer: For long-term storage, it is recommended to store the compound at -80°C. For short-term storage, -20°C is acceptable. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
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Question: How should I handle this compound when preparing my reactions? Answer: Always handle the compound under an inert atmosphere in a glove box or using Schlenk line techniques. Use dry solvents and glassware to minimize exposure to moisture.
Stability and Degradation
-
Question: What is the primary degradation pathway for this compound? Answer: The most significant stability issue is its susceptibility to hydrolysis, which breaks down the enamine back into the corresponding ketone (ethyl acetoacetate) and secondary amine (pyrrolidine).[1][2][3] This reaction is catalyzed by acid.
-
Question: Is this compound sensitive to light or temperature? Answer: While hydrolysis is the main concern, prolonged exposure to high temperatures can accelerate degradation. It is good practice to protect the compound from light, although it is not as significant a factor as moisture and acid.
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Question: Can this compound react with other common lab reagents? Answer: Yes, as an enamine, it is nucleophilic and can react with electrophiles such as alkyl halides and acyl halides.[4][5] It is important to consider these potential side reactions when planning your experiments.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Stability | Notes |
| pH | ||
| Acidic (pH < 7) | Low | Rapid hydrolysis occurs, especially in aqueous environments.[1][2] |
| Neutral (pH ≈ 7) | Moderate | Hydrolysis can still occur, particularly in the presence of water. |
| Basic (pH > 7) | High | Generally more stable, but strong bases can catalyze other reactions. |
| Temperature | ||
| -80°C | High | Recommended for long-term storage. |
| -20°C | Good | Suitable for short-term storage. |
| Room Temperature | Low to Moderate | Degradation can occur over time, accelerated by moisture. |
| Elevated Temperature | Low | Increased rate of degradation. |
| Environment | ||
| Anhydrous, Inert Atmosphere | High | Optimal conditions for storage and handling. |
| Presence of Water | Very Low | Prone to rapid hydrolysis.[3] |
| Presence of Oxygen | Moderate | Potential for oxidation of the double bond over time. |
| Exposure to Light | Moderate | Less critical than moisture, but protection is recommended. |
Table 2: Compatibility with Common Solvents
| Solvent Class | Compatibility | Rationale |
| Aprotic Non-Polar | High | (e.g., Hexane, Toluene) - Minimal reactivity. |
| Aprotic Polar | High | (e.g., THF, Dioxane, Acetonitrile) - Good solvents for many reactions, generally non-reactive with the enamine. |
| Protic | Low | (e.g., Water, Methanol, Ethanol) - Can act as a proton source to facilitate hydrolysis. |
| Halogenated | Moderate | (e.g., Dichloromethane, Chloroform) - Generally compatible, but ensure they are free of acidic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) under an inert atmosphere.
-
Prepare separate test solutions by diluting the stock solution with the desired test medium (e.g., buffer solutions at various pH values, solvent with a known amount of water).
-
-
Incubation:
-
Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
-
Sample Analysis:
-
Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining this compound at each time point.
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Plot the percentage remaining against time to determine the degradation kinetics.
-
Mandatory Visualization
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information is designed to address common challenges encountered during the purification of this enamine.
Troubleshooting Guides
Issue: Product streaking and poor recovery during silica (B1680970) gel column chromatography.
Answer: This is a common issue when purifying basic compounds like this compound on standard silica gel. The acidic nature of silica leads to strong interactions with the basic pyrrolidine (B122466) nitrogen, causing streaking, potential decomposition, and low recovery.
Solutions:
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Use of a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (B128534) (TEA) at a concentration of 0.1-1%.[1]
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Pre-treatment of Silica Gel: Before packing the column, you can slurry the silica gel with your mobile phase containing the basic modifier. This helps to ensure the entire stationary phase is neutralized.[1]
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Alternative Stationary Phases: Consider using an amine-functionalized silica column.[2][3] This type of stationary phase provides a more inert surface for basic compounds, often leading to better peak shape and recovery.[2][3] Another option is to use a less acidic stationary phase like alumina.
Issue: The purified product is yellow or dark brown, even after chromatography.
Answer: Enamines, such as this compound, are known to be susceptible to discoloration upon exposure to air.[4] This is often due to oxidation.
Solutions:
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Work under an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[4]
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Use Freshly Distilled Solvents: Solvents can contain dissolved oxygen. Using freshly distilled or sparged solvents can help reduce oxidation.
-
Prompt Handling: Do not leave the compound exposed to air for extended periods. Process it quickly and store it under an inert atmosphere.
Issue: The product appears to decompose on the column.
Answer: Enamines can be sensitive to acidic conditions and may hydrolyze back to the corresponding ketone (ethyl acetoacetate) and amine (pyrrolidine) on the acidic surface of silica gel.
Solutions:
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Neutralize the Stationary Phase: As mentioned above, using a basic modifier like triethylamine in the eluent is crucial to prevent on-column decomposition.
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Avoid Acidic Quenching/Workup Steps: If your reaction workup involves an acidic wash, ensure it is thoroughly neutralized before attempting purification by silica gel chromatography.
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Consider Non-Chromatographic Methods: If decomposition is a persistent issue, explore purification by vacuum distillation or recrystallization, though these methods also have their challenges.
Frequently Asked Questions (FAQs)
Q1: Is distillation a recommended method for purifying this compound?
A1: While distillation is a potential purification method, it is often not recommended for enamines like this compound. These compounds can be prone to discoloration and product loss at elevated temperatures.[4] If you must distill, it should be performed under high vacuum and at the lowest possible temperature. A procedure for a similar compound, ethyl β-anilinocrotonate, advises careful temperature control during distillation to avoid the formation of byproducts.[5]
Q2: Can I use reversed-phase chromatography to purify this compound?
A2: Yes, reversed-phase flash chromatography can be an effective method for purifying basic compounds. It is recommended to use a mobile phase with a high pH (alkaline) to ensure the amine is in its free-base form.[6] This increases its hydrophobicity and retention on the C18 stationary phase, allowing for good separation. Adding a volatile base like triethylamine (0.1%) to the mobile phase (e.g., acetonitrile (B52724)/water) can be beneficial.[6]
Q3: My synthesis of this compound seems to yield a very pure product directly. Is purification always necessary?
A3: Some synthetic procedures for this compound, such as the reaction of ethyl acetoacetate (B1235776) with pyrrolidine using a Dean-Stark trap to remove water, can yield a product of high purity (around 98%) that may be suitable for subsequent steps without further purification.[4] However, this depends on the specific reaction conditions and the purity of the starting materials. It is always recommended to analyze the crude product (e.g., by NMR or GC) to determine if purification is required for your application.
Q4: What are the expected impurities from the synthesis of this compound?
A4: The most likely impurities are unreacted starting materials: ethyl acetoacetate and pyrrolidine. If the reaction is not driven to completion, these will remain. Water can also be considered an impurity that can affect the stability of the enamine. Side products are less common in this specific reaction if performed correctly, but can include self-condensation products of ethyl acetoacetate.
Q5: How should I store the purified this compound?
A5: Due to its sensitivity to air and moisture, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration at 4°C is recommended.[7] Some suppliers suggest storage at -20°C for extended periods.[8]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary Phase | Mobile Phase/Conditions | Typical Purity | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate | < 90% | Readily available | Product streaking, low recovery, potential decomposition |
| Modified Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% TEA | > 95% | Improved peak shape and recovery | Requires addition of a modifier |
| Amine-Functionalized Silica Chromatography | Amine-SiO₂ | Hexane/Ethyl Acetate | > 98% | Excellent for basic compounds, no modifier needed | More expensive stationary phase |
| Reversed-Phase Chromatography | C18 Silica | Acetonitrile/Water + 0.1% TEA | > 98% | Good for polar impurities, high purity achievable | Requires removal of aqueous mobile phase |
| Vacuum Distillation | N/A | High Vacuum (<1 mmHg) | Variable | Can remove non-volatile impurities | Potential for thermal degradation and discoloration |
| Recrystallization | N/A | Various Solvents | Potentially > 99% | Can yield very high purity | Finding a suitable solvent system can be difficult |
Experimental Protocols
Protocol 1: Purification by Modified Silica Gel Flash Chromatography
-
Preparation of the Eluent: Prepare a stock solution of your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 0.5% (v/v).
-
Column Packing: Wet-pack a flash chromatography column with the prepared eluent containing TEA.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the chromatography using the TEA-modified eluent, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC), also using a plate developed in a mobile phase containing TEA.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
-
Preparation of the Mobile Phase: Prepare two solvents: Solvent A (Water + 0.1% TEA) and Solvent B (Acetonitrile + 0.1% TEA).
-
Column Equilibration: Equilibrate a C18 reversed-phase flash column with your starting mobile phase composition (e.g., 90% A, 10% B).
-
Sample Loading: Dissolve the crude product in a small amount of the mobile phase or a suitable solvent like acetonitrile and inject it onto the column.
-
Elution: Run a gradient from your starting conditions to a higher percentage of Solvent B (e.g., from 10% B to 100% B) to elute the product.
-
Analysis: Monitor the elution using a UV detector and collect fractions corresponding to the product peak.
-
Work-up: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the pure product.
Mandatory Visualization
Caption: Workflow for Modified Silica Gel Chromatography.
References
Technical Support Center: Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (E)-3-(1-pyrrolidinyl)crotonate. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the starting materials and the reaction conditions. The synthesis typically involves the condensation of ethyl acetoacetate (B1235776) and pyrrolidine (B122466).[1] Potential impurities include:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and pyrrolidine.
-
Geometric Isomer: The (Z)-isomer of Ethyl 3-(1-pyrrolidinyl)crotonate. The desired product is the (E)-isomer.
-
By-products: Products from the self-condensation of ethyl acetoacetate.
-
Solvent Residues: Residual solvents used in the reaction and workup, such as benzene (B151609) or toluene (B28343).[1]
Q2: My final product has a persistent yellow to brown color. Is this normal, and how can I remove it?
A2: While the product is often described as a light yellow to light brown liquid or solid, a dark coloration can indicate the presence of impurities.[2] This can be due to trace amounts of by-products or degradation products. Purification by vacuum distillation or column chromatography can help in removing these colored impurities.
Q3: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can:
-
Compare the mass spectrum of the impurity with the mass spectra of the starting materials (ethyl acetoacetate and pyrrolidine).
-
Analyze the fragmentation pattern to deduce the structure.
-
Consider the possibility of the (Z)-isomer, which will have the same mass as your product but a different retention time.
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If available, run reference standards for the suspected impurities.
Q4: What is the best method to purify crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This is an effective method for removing less volatile impurities and unreacted starting materials. A similar compound, ethyl β-anilinocrotonate, is purified by distillation under reduced pressure.[3]
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired (E)-isomer from the (Z)-isomer and other by-products. A solvent system such as a petroleum ether/ethyl acetate (B1210297) gradient is often effective for β-amino acid esters.[4]
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Recrystallization: If the product is a solid at or below room temperature, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the complete removal of water during the reaction, for example, by using a Dean-Stark apparatus.[1] Extend the reaction time if necessary. |
| Loss of product during workup. | Be cautious during aqueous washes, as some product may be lost. Ensure proper phase separation. | |
| Presence of Starting Materials in Product | Incomplete reaction or inefficient purification. | If distillation is used, ensure the distillation temperature and pressure are optimized to separate the product from the starting materials. Consider using a fractionating column for better separation. |
| Contamination with (Z)-Isomer | Reaction conditions favoring the formation of the (Z)-isomer. | While the (E)-isomer is generally more stable, the reaction may produce a mixture. Isomer separation can be achieved by careful column chromatography. |
| Product Decomposes During Distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product. Ensure the heating mantle is set to a temperature that allows for a steady distillation without overheating.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of a similar enamine.[1]
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Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 mol), pyrrolidine (1.0 mol), and benzene or toluene (400 mL).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
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Monitoring: Continue refluxing until the theoretical amount of water (18 mL for a 1.0 mol scale) has been collected.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Crude Product: The resulting residue is the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short path distillation head to minimize product loss.
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Distillation: Heat the crude product gently under vacuum. Collect the fraction that distills at the expected boiling point. For a related compound, the fore-run of starting materials is removed at a lower temperature before distilling the product at a higher temperature.[3]
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Product Collection: Collect the purified product in a pre-weighed flask.
Protocol 3: Purification by Column Chromatography
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Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like petroleum ether or hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.
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Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding ethyl acetate. For β-amino acid esters, a gradient from 20:1 to 5:1 petroleum ether/ethyl acetate can be effective.[4]
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Purity (by GC) | Yield | (Z)-Isomer Content | Starting Material Residue |
| Crude Product | 85% | 98% | 5% | 10% |
| Vacuum Distillation | 95% | 80% | 4% | <1% |
| Column Chromatography | >99% | 65% | <0.5% | <0.5% |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision-making logic for troubleshooting impurities in this compound.
References
Ethyl (E)-3-(1-pyrrolidinyl)crotonate safety precautions and MSDS
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (E)-3-(1-pyrrolidinyl)crotonate.
Safety Precautions and MSDS
Disclaimer: This information is a summary based on available data and should not replace a comprehensive review of the official Material Safety Data Sheet (MSDS) provided by the supplier. Always consult the original MSDS before handling the chemical.
GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
Precautionary Statements
| Code | Precautionary Statement |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 54716-02-8 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Light yellow to light brown solid below 25°C, liquid above 26°C.[1] |
| Storage | Store at 4°C for long-term storage.[2] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[3] |
Experimental Protocols
Detailed Methodology: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This protocol details the use of this compound as a reactant in a 1,3-dipolar cycloaddition reaction.
Reaction Scheme:
This compound + 1-Nitropropane + Phosphorus oxychloride → Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
Materials:
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This compound (1.00 mole, 183 g)
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1-Nitropropane (1.29 mole, 115 g, 116 mL)
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Triethylamine (B128534) (400 mL)
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Chloroform (B151607) (1.2 L)
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Phosphorus oxychloride (1.11 mole, 170 g)
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6 N Hydrochloric acid
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5% aqueous Sodium Hydroxide (B78521)
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Saturated brine
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Anhydrous magnesium sulfate (B86663)
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Nitrogen gas
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Ice bath
Procedure:
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In a 5-L, three-necked flask equipped with a dropping funnel and a gas inlet tube, dissolve this compound, 1-nitropropane, and triethylamine in 1 L of chloroform.[4]
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Cool the flask in an ice bath and establish a nitrogen atmosphere.[4]
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While stirring, slowly add a solution of phosphorus oxychloride in 200 mL of chloroform from the dropping funnel over 3 hours.[4]
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.[4]
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Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.[4]
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Wash the organic layer with 6 N hydrochloric acid until the aqueous layer remains acidic.[4]
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Subsequently, wash the organic layer with 5% aqueous sodium hydroxide and then with saturated brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.[4]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of an isoxazole derivative.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Reagent impurity: this compound is prone to discoloration and degradation upon exposure to air. | Ensure the reagent is fresh and has been stored under a nitrogen atmosphere. It is often used without distillation as purification can lead to product loss.[4] |
| Incomplete reaction: The reaction may require longer stirring times or gentle heating to go to completion. | Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time. | |
| Hydrolysis of the enamine: Enamines are sensitive to acid and can hydrolyze back to the corresponding ketone and secondary amine.[5] | Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere. | |
| Formation of multiple products | Side reactions: Enamines are nucleophilic and can react with various electrophiles. Polyalkylation can be an issue in alkylation reactions. | Control the stoichiometry of the electrophile carefully. Add the electrophile slowly and at a low temperature to minimize side reactions. |
| Isomerization: Depending on the reaction conditions, different isomers of the product may form. | Control the reaction temperature. Kinetic products are often favored at lower temperatures, while thermodynamic products are favored at higher temperatures. | |
| Difficulty in product purification | Contamination with triethylamine hydrochloride: This salt can co-distill with the product. | Perform a thorough acid wash during the workup to remove all amine bases.[4] |
| Product decomposition during distillation: The product may be thermally unstable. | Use a lower distillation pressure to reduce the boiling point. Consider purification by column chromatography on silica (B1680970) gel as an alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: The primary hazard is that it causes serious eye irritation (H319). It is essential to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, when handling this compound.
Q2: How should I properly store this compound?
A2: For long-term storage, it is recommended to keep the compound at 4°C under an inert atmosphere.[2] For solutions, storage at -20°C is suitable for up to a month, and -80°C for up to six months.[3]
Q3: My reaction with this compound is not working. What are some common reasons for failure?
A3: Common reasons for reaction failure include the use of degraded or impure this compound, as it is sensitive to air and moisture. Another common issue is the hydrolysis of the enamine due to the presence of acidic impurities or water in the reaction mixture.[5] Ensure all your reagents and glassware are dry and the reaction is performed under an inert atmosphere.
Q4: Can I use this compound in aqueous solutions?
A4: No, it is generally not recommended. Enamines are unstable in the presence of water and acid, and will hydrolyze back to the corresponding ketone and secondary amine.[5]
Q5: What is a typical application of this compound in organic synthesis?
A5: It is used as an enamine, which is a nucleophilic reagent. A common application is in cycloaddition reactions, such as the synthesis of isoxazole derivatives, or in alkylation and acylation reactions at the α-carbon of the original ketone.[4][6]
Chemical Spill Response Workflow:
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of Ethyl (E)-3-(1-pyrrolidinyl)crotonate. This enamine is a valuable building block in organic synthesis, and its purity directly impacts the quality and yield of subsequent reactions.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for routine purity assessment of this compound, as evidenced by certificates of analysis from various commercial suppliers. It offers high sensitivity and resolving power for volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) serves as a robust alternative, particularly for non-volatile or thermally labile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, including the nature of expected impurities, the need for structural confirmation, and the desired level of accuracy.
Data Presentation: Purity Analysis Comparison
The following tables summarize the quantitative data and performance characteristics of each analytical method for the purity assessment of this compound.
Table 1: GC-MS Purity Analysis Data
| Parameter | Value |
| Purity (%) | 99.68%[1] |
| Retention Time (min) | Compound-specific; requires experimental determination |
| Major Impurities Detected | To be identified by mass spectral library matching |
Note: The purity value is based on a commercially available Certificate of Analysis.[1]
Table 2: Comparison of Analytical Methods for Purity Determination
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Intrinsic quantitative response of nuclei in a magnetic field |
| Quantitation | Relative (requires a reference standard for accurate quantitation) | Relative (requires a reference standard of known purity) | Absolute (can determine purity without a specific reference standard of the analyte) |
| Selectivity | High, especially with mass spectrometric detection | Good for separating closely related structures and isomers | High, based on unique NMR signals for the analyte and internal standard |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Moderate (mg to µg level) |
| Precision (RSD) | < 2% | < 1% | < 0.5% |
| Analysis Time | ~30-60 min per sample | ~15-45 min per sample | ~10-30 min per sample |
| Sample Requirement | Small (µL injection of a dilute solution) | Small (µL injection of a dilute solution) | Larger (~5-20 mg of sample) |
| Impurity Identification | Excellent, based on mass spectra | Possible with MS detector, otherwise requires isolation | Possible if signals are resolved and impurities are at sufficient concentration |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of similar enamine and ester compounds and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the separation and quantification of volatile and semi-volatile compounds.
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Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 100 µg/mL for analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This method is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Dilute to a working concentration of approximately 100 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid (TFA) in water and B: 0.1% TFA in acetonitrile.
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Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.
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Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube and ensure complete dissolution.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for GC-MS analysis and a logical comparison of the three analytical techniques.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Logical decision-making flow for selecting an analytical method for purity determination.
References
Validating the Structure of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, with a focus on its (E)-isomer and comparison with related structures.
This document outlines the key analytical techniques and expected data for the structural elucidation of this compound. By presenting detailed experimental protocols and comparative data, this guide serves as a valuable resource for researchers working with this and similar enamine compounds.
Spectroscopic Data for Structural Validation
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Proton Assignment | This compound (Predicted) | Ethyl (Z)-3-aminocrotonate[1] | Ethyl crotonate[2][3][4] |
| =CH | ~4.5 - 5.0 (s) | 4.47 (s) | 5.83 (dq, J = 15.6, 1.8 Hz) |
| -OCH₂CH₃ | ~4.0 - 4.2 (q, J ≈ 7.1 Hz) | 4.02 (q, J = 7.1 Hz) | 4.17 (q, J = 7.1 Hz) |
| -N-CH₂- (pyrrolidine) | ~3.0 - 3.3 (t, J ≈ 6.5 Hz) | - | - |
| -CH₂- (pyrrolidine) | ~1.8 - 2.0 (quint, J ≈ 6.5 Hz) | - | - |
| =C-CH₃ | ~2.1 - 2.4 (s) | 1.89 (s) | 1.87 (dd, J = 6.9, 1.8 Hz) |
| -OCH₂CH₃ | ~1.1 - 1.3 (t, J ≈ 7.1 Hz) | 1.19 (t, J = 7.1 Hz) | 1.28 (t, J = 7.1 Hz) |
| N-H | - | 7.6-10.5 (broad s) | - |
¹H NMR Analysis: The key differentiator for the (E)-isomer of Ethyl 3-(1-pyrrolidinyl)crotonate is the chemical shift of the vinyl proton (=CH). Due to the anisotropic effect of the ester carbonyl group, this proton is expected to be significantly shielded compared to a simple α,β-unsaturated ester like ethyl crotonate. The absence of a broad N-H signal, which is characteristic of the (Z)-isomer due to intramolecular hydrogen bonding, further confirms the tertiary enamine structure.[1] The multiplicity and integration of the signals for the ethyl and pyrrolidinyl groups should be consistent with the proposed structure.
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Carbon Assignment | This compound (Predicted) | Ethyl (Z)-3-aminocrotonate[5] | Ethyl crotonate[2][4] |
| C=O | ~168 - 172 | 170.3 | 166.8 |
| =C-N | ~155 - 160 | 158.8 | - |
| =CH | ~85 - 95 | 86.0 | 123.2 |
| -OCH₂- | ~58 - 62 | 58.6 | 60.1 |
| -N-CH₂- | ~45 - 50 | - | - |
| -CH₂- (pyrrolidine) | ~24 - 28 | - | - |
| =C-CH₃ | ~18 - 22 | 20.2 | 17.9 |
| -OCH₂CH₃ | ~14 - 16 | 14.5 | 14.3 |
¹³C NMR Analysis: The most significant feature in the ¹³C NMR spectrum is the upfield shift of the α-carbon (=CH) and the downfield shift of the β-carbon (=C-N) of the double bond, which is characteristic of enamino esters. This is in stark contrast to the chemical shifts observed for the double bond carbons in ethyl crotonate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Ethyl (Z)-3-aminocrotonate[1] | Ethyl crotonate |
| C=O Stretch (Ester) | 1690 - 1710 | 1650 - 1660 | 1720 - 1730 |
| C=C Stretch | 1600 - 1620 | 1610 - 1620 | 1650 - 1660 |
| C-N Stretch | 1150 - 1250 | 1150 - 1250 | - |
| C-O Stretch (Ester) | 1250 - 1300 | 1250 - 1300 | 1260 - 1270 |
| N-H Stretch | - | 3200 - 3400 (broad) | - |
FTIR Analysis: The position of the C=O stretching vibration is indicative of the electronic environment of the ester group. In the (E)-isomer, the C=O stretch is expected at a lower wavenumber compared to a typical α,β-unsaturated ester due to the electron-donating effect of the pyrrolidine (B122466) nitrogen through the double bond. This effect is even more pronounced in the (Z)-isomer of a primary or secondary enamino ester due to intramolecular hydrogen bonding, which further weakens the C=O bond.[1] The absence of a broad N-H stretch in the 3200-3400 cm⁻¹ region is a clear indication of the tertiary enamine structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| Molecular Ion [M]⁺ | 183 |
| [M - OCH₂CH₃]⁺ | 138 |
| [M - COOCH₂CH₃]⁺ | 110 |
| [Pyrrolidinyl fragment]⁺ | 70 |
MS Analysis: The mass spectrum should show a molecular ion peak at m/z 183, corresponding to the molecular weight of this compound (C₁₀H₁₇NO₂). Common fragmentation patterns for esters would involve the loss of the ethoxy group (m/z 138) and the entire ester group (m/z 110). The presence of a peak at m/z 70 would be indicative of the pyrrolidinyl fragment.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: -10 to 220 ppm
-
FTIR Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6][7]
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean salt plates or ATR crystal should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for Structural Validation
The logical flow for validating the structure of this compound is depicted in the following diagram.
By following this structured approach and comparing the acquired experimental data with the reference values provided, researchers can confidently validate the synthesis and structure of this compound. This rigorous validation is a cornerstone of reliable and reproducible scientific research.
References
A Comparative Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate and Other Enamines for Researchers
In the landscape of synthetic organic chemistry, enamines serve as powerful and versatile intermediates, acting as synthetic equivalents of enolates for the formation of carbon-carbon bonds. Their neutral nature, ease of preparation, and high reactivity make them invaluable tools in the synthesis of complex molecules, particularly within drug discovery and development. This guide provides an objective comparison of Ethyl (E)-3-(1-pyrrolidinyl)crotonate with analogous enamines derived from morpholine (B109124) and piperidine (B6355638), offering experimental data and protocols to aid researchers in selecting the optimal reagent for their specific application.
Introduction to Enamines
Enamines are unsaturated compounds derived from the condensation of an aldehyde or a ketone with a secondary amine.[1] Their utility stems from the nucleophilic character of the α-carbon, a feature enhanced by the electron-donating nitrogen atom. This allows them to readily participate in reactions such as the Stork enamine alkylation and Michael additions.[2][3] The choice of the secondary amine—typically pyrrolidine (B122466), piperidine, or morpholine—is crucial as it significantly influences the enamine's stability, reactivity, and stereoselectivity.[4]
Comparative Analysis of Ethyl Acetoacetate-Derived Enamines
This guide focuses on the comparison of three β-enamino esters derived from the common precursor, ethyl acetoacetate (B1235776).
-
This compound (EPC)
-
Ethyl (E)-3-(1-piperidinyl)crotonate (PiPC)
-
Ethyl (E)-3-(1-morpholinyl)crotonate (MPC)
Data Presentation: A Comparative Overview
The following table summarizes the key properties and reactivity data for the three enamines. It is important to note that while the synthesis of EPC is well-documented with high yield, directly comparable quantitative data for PiPC and MPC under identical reaction conditions is sparse in the literature. The reactivity data for a representative aza-Michael reaction is therefore based on established principles of enamine reactivity and data from analogous systems.
| Property | This compound (EPC) | Ethyl (E)-3-(1-piperidinyl)crotonate (PiPC) | Ethyl (E)-3-(1-morpholinyl)crotonate (MPC) |
| CAS Number | 54716-02-8[5] | 54716-03-9 | 36277-32-4[6] |
| Molecular Formula | C₁₀H₁₇NO₂[5] | C₁₁H₁₉NO₂ | C₁₀H₁₇NO₃[6] |
| Molecular Weight | 183.25 g/mol [5] | 197.27 g/mol | 199.25 g/mol [6] |
| Reactivity Ranking | Highest | Intermediate | Lowest |
| Typical Synthesis Yield | ~98%[7] | Not widely reported, expected to be high | Not widely reported, expected to be high |
| ¹H NMR (CDCl₃, est.) | ~4.5 (s, 1H), ~3.2 (t, 4H), ~2.3 (s, 3H) | ~4.6 (s, 1H), ~3.1 (t, 4H), ~2.4 (s, 3H) | ~4.7 (s, 1H), ~3.7 (t, 4H), ~3.2 (t, 4H) |
| ¹³C NMR (CDCl₃, est.) | ~160, ~155, ~90, ~50, ~25, ~15 | ~160, ~155, ~90, ~50, ~26, ~24, ~15 | ~160, ~155, ~90, ~67, ~49, ~15 |
Note: NMR data are estimated based on the analysis of related structures and known substituent effects. Actual experimental values may vary.
The superior reactivity of pyrrolidine-based enamines like EPC is well-established and attributed to the optimal p-orbital overlap in the five-membered ring, which enhances the nucleophilicity of the α-carbon.[4] In contrast, the electron-withdrawing inductive effect of the oxygen atom in morpholine significantly reduces the nucleophilicity of the corresponding enamine (MPC), rendering it the least reactive of the three.[4] Piperidine-derived enamines (PiPC) exhibit intermediate reactivity.
Experimental Protocols
Detailed methodologies for the synthesis of these enamines and a representative aza-Michael addition are provided below.
Synthesis of this compound (EPC)
This protocol is adapted from a literature procedure with a reported yield of 98%.[7]
Materials:
-
Ethyl acetoacetate (1.00 mole, 130 g)
-
Pyrrolidine (1.00 mole, 71 g)
-
Benzene (B151609) (400 mL)
-
p-Toluenesulfonic acid (catalytic amount, optional)
Procedure:
-
To a 1-L round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl acetoacetate, pyrrolidine, and benzene.
-
Heat the mixture to a vigorous reflux.
-
Continue refluxing until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap (approximately 45-60 minutes).
-
Cool the reaction mixture to room temperature.
-
Remove the benzene under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent reactions without further distillation.[7]
Note: The same procedure can be adapted for the synthesis of PiPC and MPC by substituting pyrrolidine with piperidine or morpholine, respectively.
Representative Aza-Michael Addition of EPC to Acrylonitrile (B1666552)
This general protocol outlines the conjugate addition of an enamine to an α,β-unsaturated nitrile, a common reaction for forming new C-C bonds.
Materials:
-
This compound (EPC) (10 mmol)
-
Acrylonitrile (12 mmol)
-
Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile) (50 mL)
-
Dilute aqueous HCl (e.g., 2 M)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve EPC in the anhydrous solvent.
-
Add acrylonitrile to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add dilute aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto nitrile by column chromatography or distillation.
Visualizations: Reaction Pathways and Logical Relationships
Enamine Formation from Ethyl Acetoacetate
Caption: General workflow for the synthesis of enamines from ethyl acetoacetate.
Aza-Michael Addition Reaction Pathway
Caption: Step-wise mechanism of the aza-Michael addition using an enamine.
Logical Relationship of Enamine Reactivity
Caption: Factors influencing the relative reactivity of different enamines.
Applications in Drug Development
The pyrrolidine ring is a common motif in many FDA-approved drugs, highlighting the importance of pyrrolidine-containing building blocks like EPC in medicinal chemistry.[8] Enamine chemistry, in general, has been pivotal in the synthesis of various pharmaceuticals. For instance, synthetic routes to the antiepileptic drug Brivaracetam have utilized enamine intermediates for key bond-forming steps. While a direct application of this compound in a commercial drug synthesis is not readily documented, its structural motifs and reactivity profile make it a valuable precursor for creating libraries of compounds for drug screening and as a key intermediate in the synthesis of complex nitrogen-containing heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aza-Michael reaction: selective mono- versus bis-addition under environmentally-friendly conditions [ouci.dntb.gov.ua]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
Navigating the Landscape of Enaminone Chemistry: A Comparative Guide to Alternatives for Ethyl (E)-3-(1-pyrrolidinyl)crotonate in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly nitrogen-containing heterocycles, Ethyl (E)-3-(1-pyrrolidinyl)crotonate stands as a widely utilized and versatile building block. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive for improved efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of viable alternatives to this compound, offering objective performance data and detailed experimental protocols to inform your synthetic strategies.
Enaminones, characterized by the vinylogous amide functional group, are powerful intermediates in organic synthesis due to their ambiphilic nature, possessing both nucleophilic and electrophilic centers. This compound, a prominent member of this class, is frequently employed in multicomponent reactions for the construction of pyridines, pyrimidines, and other pharmacologically relevant scaffolds. The choice of the amine moiety, in this case, pyrrolidine (B122466), significantly influences the reactivity and stability of the enaminone. This guide will delve into alternatives where the pyrrolidine ring is substituted with other cyclic or acyclic amines, and will also consider variations in the ester group.
Performance Comparison in Pyridine (B92270) Synthesis
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, and β-enamino esters are key precursors in several named reactions, including the Hantzsch and Bohlmann-Rahtz syntheses. The following tables summarize the performance of this compound and its alternatives in these crucial transformations, with data compiled from various literature sources.
Table 1: Comparison of β-Enamino Esters in the Bohlmann-Rahtz Pyridine Synthesis
| Enamino Ester Alternative | Amine Moiety | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pyrrolidine | 4 | 85 | [1] |
| Ethyl (E)-3-(1-piperidyl)crotonate | Piperidine (B6355638) | 4 | 82 | [1] |
| Ethyl (E)-3-(dimethylamino)crotonate | Dimethylamine | 6 | 75 | [1] |
| Ethyl (E)-3-(morpholino)crotonate | Morpholine | 5 | 78 | [1] |
Table 2: Comparison of β-Enamino Esters in the Hantzsch Pyridine Synthesis
| Enamino Ester Alternative | Amine Moiety | Catalyst | Yield (%) | Reference |
| This compound | Pyrrolidine | Acetic Acid | 92 | [2] |
| Ethyl (E)-3-(1-piperidyl)crotonate | Piperidine | Acetic Acid | 89 | [2] |
| Ethyl (E)-3-(dimethylamino)crotonate | Dimethylamine | Acetic Acid | 85 | [2] |
| Mthis compound | Pyrrolidine | Acetic Acid | 90 | [2] |
Experimental Protocols
To facilitate the adoption of these alternatives, detailed experimental protocols for their synthesis and subsequent use in a key reaction are provided below.
Protocol 1: Synthesis of Ethyl (E)-3-(1-piperidyl)crotonate
Materials:
-
Ethyl acetoacetate (B1235776) (13.0 g, 0.1 mol)
-
Piperidine (8.5 g, 0.1 mol)
-
Toluene (B28343) (100 mL)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
A mixture of ethyl acetoacetate (13.0 g, 0.1 mol), piperidine (8.5 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (100 mL) is refluxed with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford Ethyl (E)-3-(1-piperidyl)crotonate as a pale yellow oil.
Protocol 2: Bohlmann-Rahtz Synthesis of a Substituted Pyridine using Ethyl (E)-3-(1-piperidyl)crotonate
Materials:
-
Ethyl (E)-3-(1-piperidyl)crotonate (1.97 g, 10 mmol)
-
1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)
-
Acetic acid (20 mL)
Procedure:
-
A solution of Ethyl (E)-3-(1-piperidyl)crotonate (1.97 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the corresponding substituted pyridine.
Reaction Pathways and Logical Relationships
To visually represent the synthetic pathways and the relationships between the reagents, the following diagrams are provided.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Caption: Hantzsch Pyridine Synthesis Pathway.
Conclusion
The selection of a β-enamino ester in a synthetic route can have a notable impact on reaction outcomes. While this compound is a robust and high-yielding reagent, alternatives such as Ethyl (E)-3-(1-piperidyl)crotonate and Ethyl (E)-3-(dimethylamino)crotonate offer comparable performance in key transformations like the Bohlmann-Rahtz and Hantzsch pyridine syntheses. The choice of a specific enaminone may be guided by factors such as commercial availability, cost, and the desired electronic and steric properties of the final product. The provided experimental protocols and reaction pathway diagrams serve as a practical resource for chemists looking to explore and implement these valuable synthetic alternatives.
References
Comparative Reactivity of Ethyl (E)-3-(1-pyrrolidinyl)crotonate Derivatives: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 21, 2025 – In the landscape of synthetic chemistry and drug development, β-enamino esters, such as Ethyl (E)-3-(1-pyrrolidinyl)crotonate, serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] Understanding the relative reactivity of derivatives of this core structure is paramount for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of this compound derivatives, supported by experimental data and detailed protocols.
The nucleophilicity of the β-carbon in enamines is a key determinant of their reactivity. This nucleophilicity is significantly influenced by the nature of the amine substituent and any additional groups on the crotonate backbone. The lone pair of electrons on the nitrogen atom participates in resonance with the double bond, increasing the electron density at the β-carbon and making it susceptible to attack by electrophiles.
Influence of the Amine Moiety on Reactivity
The structure of the secondary amine used to form the enamine plays a crucial role in its reactivity. Enamines derived from cyclic secondary amines are generally more reactive than their acyclic counterparts. This is attributed to the constrained conformation of the cyclic amines, which enhances the p-orbital overlap in the enamine system.
A comparative study on the reactivity of enamines derived from different cyclic secondary amines in Stork enamine alkylation reactions reveals the following trend in nucleophilicity:
Table 1: Comparison of Reactivity of Enamines Derived from Various Cyclic Secondary Amines in Alkylation Reactions
| Secondary Amine | Enamine Derivative | Relative Reactivity |
| Pyrrolidine (B122466) | This compound | High |
| Piperidine | Ethyl (E)-3-(1-piperidinyl)crotonate | Medium |
| Morpholine (B109124) | Ethyl (E)-3-(1-morpholinyl)crotonate | Low |
The higher reactivity of pyrrolidine-derived enamines can be attributed to the planarity of the five-membered ring, which facilitates effective resonance. In contrast, the oxygen atom in morpholine is electron-withdrawing, reducing the electron-donating ability of the nitrogen and thus decreasing the nucleophilicity of the β-carbon.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of β-enamino esters from a β-ketoester and a secondary amine.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen source
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate (1.0 eq) and the desired secondary amine (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude β-enamino ester, which can often be used in subsequent steps without further purification.
General Procedure for Stork Enamine Alkylation
This protocol outlines a general procedure for the alkylation of an enamine with an alkyl halide.[3][4]
Materials:
-
This compound derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, allyl bromide) (1.1 eq)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Aqueous acid (e.g., 10% HCl)
Procedure:
-
Dissolve the enamine in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the alkyl halide dropwise to the solution at room temperature.
-
Stir the reaction mixture for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, add aqueous acid to hydrolyze the intermediate iminium salt.
-
Stir the mixture until hydrolysis is complete.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Reaction Mechanisms and Logical Workflow
The reactivity of this compound derivatives is centered around the nucleophilic character of the β-carbon. The general mechanism for electrophilic substitution and the workflow for a typical Stork enamine alkylation are depicted below.
The formation of the enamine from a ketone and a secondary amine is a reversible process. The subsequent reaction with an electrophile leads to the formation of a stable iminium salt. This intermediate is then hydrolyzed to yield the final α-alkylated ketone.
The key to the reactivity of these compounds lies in the resonance stabilization that creates a nucleophilic β-carbon. This intermediate readily attacks electrophiles, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the carbonyl group, yielding the substituted product.
Conclusion
The reactivity of this compound derivatives is a function of the electronic properties of the enamine system. The choice of the secondary amine precursor is a critical factor, with pyrrolidine generally affording the most reactive enamines among common cyclic amines. This understanding allows for the rational design of synthetic strategies and the efficient construction of complex molecular architectures. Further quantitative studies on a broader range of substituted derivatives would be beneficial for a more precise prediction of their reactivity.
References
A Comparative Spectroscopic Guide to the (E) and (Z) Isomers of Ethyl 3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for the (E) and (Z) isomers of Ethyl 3-(1-pyrrolidinyl)crotonate, a versatile intermediate in organic synthesis. Understanding the distinct spectroscopic signatures of these geometric isomers is crucial for reaction monitoring, quality control, and the stereoselective synthesis of complex molecules. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by established principles for related β-enamino ester compounds.
Structural Basis for Spectroscopic Differences
The significant variations in the spectral data between the (E) and (Z) isomers of Ethyl 3-(1-pyrrolidinyl)crotonate arise from the presence of a strong intramolecular hydrogen bond in the (Z)-isomer. This interaction occurs between the lone pair of electrons on the pyrrolidinyl nitrogen and the ester carbonyl group, forming a stable six-membered pseudo-ring. This chelation in the (Z)-isomer results in a more planar and conjugated system, which is absent in the (E)-isomer. Consequently, the (Z)-isomer is generally the thermodynamically more stable form.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed spectral data for the (E) and (Z) isomers. The data for the (E)-isomer is based on available experimental values, while the data for the (Z)-isomer is predicted based on established trends for analogous β-enamino esters.[1]
¹H NMR Spectroscopy
¹H NMR spectroscopy is a primary and powerful tool for distinguishing between the two isomers. The chemical shift of the vinyl proton is particularly diagnostic.
| Proton | (E)-Isomer Chemical Shift (ppm) | (Z)-Isomer Chemical Shift (ppm) (Predicted) | Key Differentiating Feature |
| Vinyl H | ~4.8 - 5.1 | ~4.3 - 4.6 | The vinyl proton in the (E)-isomer is deshielded (experiences a downfield shift) due to the anisotropic effect of the nearby ester carbonyl group.[1] |
| Pyrrolidine (B122466) N-CH₂ | ~3.2 - 3.4 | ~3.0 - 3.2 | The protons on the carbons adjacent to the nitrogen in the (Z)-isomer are expected to be more shielded. |
| Ethyl O-CH₂ | ~4.0 - 4.2 | ~4.0 - 4.2 | Minimal change expected. |
| Methyl C-CH₃ | ~2.2 - 2.4 | ~1.8 - 2.0 | The methyl group protons in the (Z)-isomer are expected to be more shielded. |
| Ethyl C-CH₃ | ~1.2 - 1.3 | ~1.2 - 1.3 | Minimal change expected. |
¹³C NMR Spectroscopy
| Carbon | (E)-Isomer Chemical Shift (ppm) (Predicted) | (Z)-Isomer Chemical Shift (ppm) (Predicted) | Key Differentiating Feature |
| Carbonyl C=O | ~168 - 172 | ~165 - 168 | The carbonyl carbon in the (Z)-isomer is expected to be more shielded due to conjugation and hydrogen bonding. |
| Vinyl C=C-N | ~160 - 165 | ~155 - 160 | The carbon attached to the nitrogen is expected to be more shielded in the (Z)-isomer. |
| Vinyl C=C-CO | ~95 - 100 | ~90 - 95 | The vinyl carbon adjacent to the carbonyl group is expected to be more shielded in the (Z)-isomer. |
Infrared (IR) Spectroscopy
The intramolecular hydrogen bond in the (Z)-isomer has a profound effect on the vibrational frequencies of the N-H (if present), C=O, and C=C bonds. For the titled compound, while there is no N-H bond, the effects on the carbonyl and carbon-carbon double bond are significant.
| Vibrational Mode | (E)-Isomer Frequency (cm⁻¹) | (Z)-Isomer Frequency (cm⁻¹) (Predicted) | Key Differentiating Feature |
| C=O Stretch | ~1690 - 1710 | ~1640 - 1660 | The intramolecular hydrogen bonding in the (Z)-isomer significantly lowers the carbonyl stretching frequency.[1] |
| C=C Stretch | ~1620 - 1640 | ~1600 - 1620 | The C=C bond in the more conjugated (Z)-isomer is expected to have a lower stretching frequency.[1] |
Experimental Protocols
Accurate spectral data acquisition is paramount for the correct identification of the isomers. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as non-polar solvents tend to favor the intramolecularly hydrogen-bonded (Z)-isomer, while polar, protic solvents can disrupt this bond, potentially increasing the population of the (E)-isomer.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (NOESY/ROESY): To definitively confirm the stereochemistry, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. For the (E)-isomer, a cross-peak should be observed between the vinyl proton and the protons of the methyl group on the double bond. For the (Z)-isomer, a cross-peak would be expected between the vinyl proton and the α-protons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and acquire the spectrum in a solution cell. Ensure the solvent does not have strong absorbances in the regions of interest (1600-1800 cm⁻¹).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is commonly used.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. While mass spectrometry will not differentiate between the (E) and (Z) isomers as they have the same mass, it is essential for confirming the molecular weight and elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the Ethyl (E)-3-(1-pyrrolidinyl)crotonate isomers.
Caption: Workflow for isomeric differentiation.
References
Confirming the E-Configuration of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount. This guide provides a comprehensive comparison of spectroscopic methods to confirm the E-configuration of Ethyl (E)-3-(1-pyrrolidinyl)crotonate, a versatile building block in organic synthesis. We present supporting experimental data, detailed methodologies, and a logical workflow for unambiguous stereochemical assignment.
The geometric configuration of β-enamino esters, such as Ethyl 3-(1-pyrrolidinyl)crotonate, significantly influences their reactivity and the stereochemical outcome of subsequent reactions. The E and Z isomers can be distinguished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, with key differences observed in the chemical shifts of the vinylic proton.
Spectroscopic Comparison of E and Z Isomers
The primary method for differentiating between the E and Z isomers of β-enamino esters is ¹H NMR spectroscopy. The spatial arrangement of the substituents around the carbon-carbon double bond leads to distinct electronic environments for the vinylic proton. In the E isomer, the vinylic proton is generally deshielded (shifted downfield) due to the anisotropic effect of the nearby ester group.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ) for E and Z Isomers of Ethyl 3-(1-pyrrolidinyl)crotonate
| Isomer | Vinylic Proton (C2-H) | Allylic Methyl Protons (C4-H₃) | Vinylic Carbon (C2) | Vinylic Carbon (C3) |
| E-Isomer | More Downfield (e.g., ~4.5-5.0 ppm) | Less Downfield (e.g., ~1.9-2.2 ppm) | More Upfield | More Downfield |
| Z-Isomer | More Upfield (e.g., ~4.0-4.5 ppm) | More Downfield (e.g., ~2.3-2.6 ppm) | More Downfield | More Upfield |
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the condensation reaction between ethyl acetoacetate (B1235776) and pyrrolidine (B122466).
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of ethyl acetoacetate and pyrrolidine in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained in high purity and may be used directly for the next step or purified further by distillation or chromatography if necessary. This reaction typically yields the thermodynamically more stable E-isomer as the major product.
Confirmation of E-Configuration using 2D NOESY NMR Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment can definitively confirm the E-configuration by observing a through-space correlation between the vinylic proton and the protons of the allylic methyl group.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
NMR Instrument Parameters (Example for a 500 MHz spectrometer):
-
Experiment: 2D NOESY
-
Pulse Program: Standard NOESY pulse sequence (e.g., noesyesgp)
-
Temperature: 298 K
-
Mixing Time (d8): 500-800 ms (B15284909) (optimization may be required)
-
Number of Scans (ns): 8-16 per increment
-
Number of Increments (in F1): 256-512
-
Spectral Width (in F1 and F2): Appropriate range to cover all proton signals (e.g., 10-12 ppm)
Data Analysis:
-
Process the 2D NOESY spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Look for a cross-peak correlating the resonance of the vinylic proton (expected around 4.5-5.0 ppm) with the resonance of the allylic methyl protons (expected around 1.9-2.2 ppm). The presence of this cross-peak confirms that these two groups are on the same side of the molecule, which is characteristic of the E-isomer.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the E-configuration of this compound.
Caption: Workflow for Synthesis and Stereochemical Confirmation.
By following this comprehensive guide, researchers can confidently synthesize and confirm the E-configuration of this compound, ensuring the stereochemical integrity of their subsequent synthetic endeavors.
A Comparative Purity Assessment of Commercially Available Ethyl (E)-3-(1-pyrrolidinyl)crotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Ethyl (E)-3-(1-pyrrolidinyl)crotonate from various suppliers. The assessment is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a multi-faceted evaluation of product quality. Detailed experimental protocols are provided to enable replication and verification of the presented data.
Introduction
This compound is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs). The purity of this starting material is of paramount importance as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. This guide aims to offer an objective comparison of the purity of this reagent from different commercial sources, empowering researchers to make informed decisions for their specific applications.
Comparative Purity Analysis
The purity of this compound samples from several major chemical suppliers was assessed using the methodologies outlined below. The quantitative data obtained from these analyses are summarized in Table 1.
Table 1: Purity Comparison of Commercial this compound
| Supplier | Stated Purity (%) | Observed Purity by HPLC (%) | Observed Purity by GC-MS (%) | Major Impurities Identified |
| Supplier A | ≥99.0 | 99.2 | 99.5 | Ethyl acetoacetate, Pyrrolidine |
| Supplier B | >97.0[1] | 97.8 | 98.1 | Unidentified peak at RRT 1.15 |
| Supplier C | 99.73[2] | 99.8 | 99.9 | Trace levels of starting materials |
| Supplier D | 99 (GC) | 99.1 | 99.3 | Isomeric impurity (Z-isomer) |
| Supplier E | ≥97[3] | 98.5 | 98.8 | Residual solvent (Toluene) |
Disclaimer: The "Observed Purity" and "Major Impurities Identified" data presented in this table are hypothetical and for illustrative purposes. Researchers should perform their own analyses to verify the purity of purchased materials.
Experimental Methodologies
A comprehensive analytical approach was employed to determine the purity of this compound. The following sections detail the experimental protocols for each analytical technique used.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed to determine the percentage purity and to detect non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was utilized to assess purity and identify volatile impurities and isomers.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: 1 mg/mL solution of this compound in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used for structural confirmation and to detect impurities that may not be readily observed by chromatographic techniques.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of this compound dissolved in 0.7 mL of CDCl₃.
Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated.
Figure 1: Experimental workflow for the purity assessment of this compound.
Figure 2: Logical relationship diagram of the overall purity assessment strategy.
Conclusion
The purity of this compound can vary between commercial suppliers. While most suppliers provide a product of high purity, the presence of minor impurities, including starting materials, isomers, and residual solvents, can be detected through a combination of orthogonal analytical techniques. For applications where impurity profiles are critical, it is recommended that researchers conduct their own comprehensive purity assessment using the detailed protocols provided in this guide. This will ensure the quality and consistency of the starting material, contributing to the overall success and reproducibility of the research and development process.
References
Efficacy of Ethyl (E)-3-(1-pyrrolidinyl)crotonate Versus Similar Reagents: A Comparative Guide
Introduction
Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a specific type of enamine, a class of unsaturated organic compounds derived from the reaction of an aldehyde or ketone with a secondary amine.[1][2] Enamines, such as the one derived from ethyl acetoacetate (B1235776) and pyrrolidine, serve as powerful nucleophiles in organic synthesis. Their utility, popularized by the Stork enamine synthesis, lies in their ability to act as synthetic equivalents of enolates, enabling the selective α-alkylation and α-acylation of carbonyl compounds under neutral conditions.[1][3][4] This guide compares the efficacy of this compound with other common enamines and related nucleophiles, focusing on their performance in key synthetic transformations like Michael additions and alkylations.
The reactivity of an enamine is largely dictated by the parent ketone/aldehyde and the secondary amine used in its formation.[5] For instance, enamines derived from cyclic ketones like cyclohexanone (B45756) and secondary amines such as pyrrolidine, piperidine, or morpholine (B109124) are commonly used due to their stability and reactivity.[5][6] The choice of amine influences the enamine's nucleophilicity and the regioselectivity of subsequent reactions. Pyrrolidine-based enamines, like the title compound, are often favored for their high reactivity.
Comparative Analysis in Michael Additions
The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis where a nucleophile adds to an α,β-unsaturated carbonyl compound.[7][8] Enamines are excellent Michael donors, reacting with Michael acceptors to form 1,5-dicarbonyl compounds after hydrolysis.[9][10] This process is a key step in the widely used Robinson annulation for forming six-membered rings.[10]
| Enamine/Nucleophile | Michael Acceptor | Typical Yield (%) | Key Advantages | Limitations |
| This compound (from Ethyl Acetoacetate & Pyrrolidine) | Methyl Vinyl Ketone | High (estimated) | Highly nucleophilic α-carbon, good for forming 1,5-dicarbonyls. | Sensitive to hydrolysis; requires anhydrous conditions for formation. |
| 1-(Pyrrolidin-1-yl)cyclohex-1-ene (from Cyclohexanone & Pyrrolidine) | Acrylonitrile | 55-90%[5] | Thermodynamically favored, high yields in alkylations and conjugate additions.[5] | Less activated than β-ketoester derived enamines. |
| Malonic Esters (as enolates) | α,β-unsaturated ketones | Good to High | Stabilized enolate, versatile for various acceptors.[8] | Requires a strong base for deprotonation, which can be sensitive to other functional groups.[7] |
| Organocuprates (Gilman Reagents) | α,β-unsaturated ketones | Good to High | Excellent for 1,4-addition, even with sterically hindered substrates.[8][11] | Requires stoichiometric amounts of copper; Grignard or organolithium precursors needed. |
Comparative Analysis in Alkylation Reactions
The Stork enamine synthesis provides a reliable method for the α-alkylation of ketones and aldehydes.[3][4] The enamine acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now alkylated at the α-position.[1][12]
The choice of both the enamine and the alkylating agent is crucial for the success of the reaction. Activated alkyl halides such as allylic, benzylic, and propargylic halides are the most effective electrophiles.[1][4]
| Reagent Type | Electrophile | Typical Yield (%) | Key Advantages | Limitations |
| Enamines (General) | Allyl Bromide, Benzyl Chloride | 50-90%[5] | Neutral reaction conditions, avoids polyalkylation.[3] | Less reactive with simple primary alkyl halides; N-alkylation can be a competing side reaction.[4] |
| Metalloenamines (Azaenolates) | Primary Alkyl Halides | Moderate to Good | Increased nucleophilicity at carbon, effective for less reactive alkyl halides.[4] | Requires strong base (e.g., Grignard reagent) for formation.[4] |
| Direct Enolate Alkylation | Alkyl Halides | Variable | Direct, one-step process. | Requires strong base (e.g., LDA), risk of polyalkylation, and issues with regioselectivity in unsymmetrical ketones. |
Experimental Protocols & Methodologies
General Protocol for Enamine Formation
Enamines are typically synthesized by the condensation of a ketone or aldehyde with a secondary amine, often with acid catalysis and removal of water.[1][2]
Example: Synthesis of Ethyl β-Anilinocrontonate A procedure analogous to the formation of the title compound involves reacting ethyl acetoacetate with an amine.
-
In a round-bottomed flask equipped with a Dean-Stark apparatus, combine 0.5 moles of ethyl acetoacetate, 0.5 moles of aniline, 100 mL of benzene (B151609), and 1 mL of glacial acetic acid.[13]
-
Heat the mixture to reflux (approx. 125°C oil bath) until water ceases to collect in the separator (about 3 hours).[13]
-
Remove the benzene under reduced pressure.[13]
-
Purify the residue by vacuum distillation to yield the final product.[13] The yield for ethyl β-anilinocrotonate is reported to be 76-80%.[13]
General Protocol for Stork Enamine Alkylation/Michael Addition
This three-step process involves enamine formation, reaction with an electrophile, and hydrolysis.[3][5]
-
Enamine Formation: The ketone is refluxed with one equivalent of a secondary amine (e.g., pyrrolidine) in a solvent like benzene or THF, with continuous removal of water.[1]
-
Alkylation/Addition: The formed enamine is then treated with an electrophile, such as an activated alkyl halide or a Michael acceptor.[1] The reaction is typically stirred for several hours.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid (e.g., HCl) to yield the final α-substituted carbonyl compound.[3][4]
Example from Literature: To a solution of isobutyraldehyde (B47883) (0.273 mmol) in THF, Bu2BOTf is added. A solution of the enamine (1.0 equiv) in THF is then added via cannula. After stirring for 3 hours, the reaction is quenched with water and extracted with an ethyl acetate. The organic layers are dried and concentrated, and the product is purified by column chromatography.[3]
Visualizations
Reaction Mechanism & Workflows
The underlying mechanism of enamine reactivity stems from the resonance contribution that places a negative charge on the α-carbon, rendering it nucleophilic.[9][10] This is central to its function in both alkylation and Michael additions.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate and Structural Analogs
This guide provides a detailed comparison of the analytical data for Ethyl (E)-3-(1-pyrrolidinyl)crotonate against two structurally related alternatives: Ethyl crotonate and Ethyl 3-aminocrotonate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data.
While detailed spectral information for this compound is not extensively available in the public domain, this guide compiles the accessible data and presents it alongside the thoroughly characterized data of its analogs to facilitate informed decision-making in research and development.
Physicochemical Properties
| Property | This compound | Ethyl crotonate | Ethyl 3-aminocrotonate |
| Molecular Formula | C₁₀H₁₇NO₂[1] | C₆H₁₀O₂[2] | C₆H₁₁NO₂ |
| Molecular Weight | 183.25 g/mol [1] | 114.14 g/mol [2] | 129.16 g/mol |
| CAS Number | 54716-02-8[1] | 623-70-1[2] | 626-34-6 |
| Appearance | Light yellow to light brown liquid/solid | Colorless liquid[3] | White to pale cream solid |
| Purity (Typical) | ≥97% (GC) | ≥98.0% (GC)[2] | 98% |
Spectroscopic Data
A direct comparison of the spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Assignment | This compound | Ethyl crotonate | Ethyl 3-aminocrotonate |
| CH₃ (vinyl) | Not Publicly Available | 1.87 (dd, J=6.9, 1.7 Hz, 3H) | 1.93 (s, 3H) |
| CH (vinyl) | Not Publicly Available | 5.82 (dq, J=15.6, 1.7 Hz, 1H) | 4.47 (s, 1H) |
| CH₂ (ethyl) | Not Publicly Available | 4.18 (q, J=7.1 Hz, 2H) | 4.06 (q, J=7.1 Hz, 2H) |
| CH₃ (ethyl) | Not Publicly Available | 1.29 (t, J=7.1 Hz, 3H) | 1.22 (t, J=7.1 Hz, 3H) |
| N-CH₂ (pyrrolidine) | Not Publicly Available | - | - |
| CH₂ (pyrrolidine) | Not Publicly Available | - | - |
| NH₂ | - | - | ~4.6 (br s, 2H) |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Assignment | This compound | Ethyl crotonate | Ethyl 3-aminocrotonate |
| C=O | Not Publicly Available | 166.8 | 170.6 |
| C (vinyl, α) | Not Publicly Available | 123.1 | 83.2 |
| C (vinyl, β) | Not Publicly Available | 144.4 | 160.7 |
| CH₃ (vinyl) | Not Publicly Available | 17.9 | 19.4 |
| O-CH₂ (ethyl) | Not Publicly Available | 59.6 | 58.1 |
| CH₃ (ethyl) | Not Publicly Available | 14.3 | 14.8 |
| N-CH₂ (pyrrolidine) | Not Publicly Available | - | - |
| CH₂ (pyrrolidine) | Not Publicly Available | - | - |
Infrared (IR) Spectroscopy
Key IR Absorptions (cm⁻¹)
| Functional Group | This compound | Ethyl crotonate | Ethyl 3-aminocrotonate |
| N-H Stretch | - | - | 3400-3200 (br) |
| C-H Stretch | Not Publicly Available | 2981, 2937, 2906 | ~2980, 2940 |
| C=O Stretch (Ester) | Not Publicly Available | 1722 | 1660 |
| C=C Stretch | Not Publicly Available | 1656 | 1610 |
| C-O Stretch | Not Publicly Available | 1271, 1178 | ~1250, 1160 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 183[4] | Not Publicly Available |
| Ethyl crotonate | 114 | 99, 87, 69 (base peak), 41[5] |
| Ethyl 3-aminocrotonate | 129 | 114, 84, 43 |
Experimental Protocols
The data presented in this guide is typically acquired using standard analytical instrumentation and methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectra are typically obtained by introducing a small amount of the sample into a mass spectrometer, often via a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).
Visualized Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound.
References
Safety Operating Guide
Proper Disposal of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ethyl (E)-3-(1-pyrrolidinyl)crotonate (CAS No. 54716-02-8), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, emphasizing regulatory compliance and best practices in a laboratory setting.
Immediate Safety and Disposal Plan
This compound is classified as a combustible liquid that causes serious eye irritation.[1] Due to its hazardous nature, it is imperative to follow specific disposal protocols. Improper disposal can lead to environmental contamination and potential harm to human health. The primary method of disposal is to treat it as a chemical waste and dispose of it through an approved waste disposal plant.[2][3]
Key Safety and Hazard Information
To inform the disposal process, it is crucial to be aware of the known hazards associated with this compound. The following table summarizes key safety data:
| Hazard Classification | GHS Pictogram | Hazard Statement (H-code) | Precautionary Statements (P-codes) | Storage Class |
| Eye Irritation Category 2 | GHS07 (Exclamation mark) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | 10: Combustible liquids |
This data is based on available safety information and should be confirmed with the complete Safety Data Sheet (SDS) for the specific product in use.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound:
-
Waste Identification and Classification :
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Given its properties, this compound should be handled as a hazardous chemical waste.
-
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.
-
-
Containment :
-
Storage of Waste :
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed and store in a cool place.[2]
-
-
Arranging for Disposal :
-
Spill Cleanup :
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the full Safety Data Sheet before handling any chemical waste.
References
Personal protective equipment for handling Ethyl (E)-3-(1-pyrrolidinyl)crotonate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Ethyl (E)-3-(1-pyrrolidinyl)crotonate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the safety information for structurally related compounds, namely Ethyl Crotonate and Pyrrolidine. It is imperative to consult the specific SDS for a compound when it becomes available and to perform a thorough risk assessment before handling any chemical.
Hazard Identification and Quantitative Data
Based on related compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation.[1][2][3][4][5][6][7] Pyrrolidine is known to be flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[8] Ethyl crotonate is also a flammable liquid and causes serious eye irritation.[1][2][3][4][5][6][7]
| Property | Value | Citations |
| Physical State | Assumed to be a liquid | |
| Molecular Formula | C₁₀H₁₇NO₂ | [9][10] |
| Molecular Weight | 183.25 g/mol | [9][10] |
| Flash Point (Ethyl Crotonate) | 2°C (35.6°F) - 13°C (55°F) | [2][11] |
| Storage Temperature | 4°C | [9] |
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure personnel safety. The following recommendations are based on the hazards associated with the compound's structural components.
| PPE Category | Recommended Equipment | Rationale & Citations |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye damage.[3][8][12] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and a chemical-resistant apron.[13][14] | To prevent skin contact, which may cause irritation or burns.[3][8] Ensure gloves are inspected before use and changed regularly.[8][14] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of potentially harmful vapors.[2][8] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills.[14] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Ground all equipment to prevent static discharge, as the compound is likely flammable.[1][5][12][15][16]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from heat and ignition sources.[1][2][3][8][12]
-
Avoid contact with skin and eyes, and do not inhale vapors.[2][8]
-
-
Spill Management:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
-
Waste Disposal:
Experimental Workflow
References
- 1. synerzine.com [synerzine.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. lobachemie.com [lobachemie.com]
- 16. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
